6-Chloro-1-benzothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGKGZNBMZOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428000 | |
| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-73-5 | |
| Record name | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26018-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid
Introduction
6-Chloro-1-benzothiophene-2-carboxylic acid is a crucial heterocyclic compound that serves as a fundamental building block in medicinal chemistry and drug development.[1][2] Its rigid benzothiophene core, substituted with a reactive carboxylic acid group and a chlorine atom, makes it an ideal scaffold for creating a diverse range of pharmacologically active molecules.[1][2] Derivatives of this compound have shown promise in various therapeutic areas, including the development of novel antimicrobial agents to combat multidrug-resistant bacteria like Staphylococcus aureus.[3][4]
This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, delves into the rationale behind the procedural choices, and details the essential characterization techniques required to verify the identity and purity of the final product. The information presented is tailored for researchers, chemists, and professionals in the field of drug discovery.
Synthetic Strategy: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process starting from commercially available 4-chlorothiophenol. The overall strategy is outlined below:
-
S-Alkylation: Nucleophilic substitution reaction between 4-chlorothiophenol and an α-haloacetic acid ester (e.g., ethyl chloroacetate) to form an intermediate, ethyl 2-((4-chlorophenyl)thio)acetate.
-
Intramolecular Cyclization and Saponification: An acid-catalyzed intramolecular acylation (a variation of the Friedel-Crafts reaction) to form the benzothiophene ring, followed by hydrolysis of the ester to yield the final carboxylic acid product.
Rationale for the Chosen Pathway
This synthetic route is favored due to its reliability, relatively high yields, and the use of accessible starting materials. 4-Chlorothiophenol is a readily available commercial chemical.[5][6][7][8] The reaction sequence builds the heterocyclic ring system efficiently. The intramolecular cyclization is a key step that forms the core benzothiophene structure.[9][10]
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((4-chlorophenyl)thio)acetate
Reaction Principle: This step is a classic Williamson ether synthesis adapted for a thiol, resulting in a thioether. The thiophenol is deprotonated by a base (sodium hydroxide) to form a highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the desired thioether intermediate.
Materials:
-
4-Chlorothiophenol
-
Ethyl chloroacetate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide in ethanol.
-
To this solution, add 4-chlorothiophenol dropwise at room temperature. The formation of the sodium thiophenolate salt may cause a slight exotherm.
-
After the addition is complete, add ethyl chloroacetate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to obtain the crude ethyl 2-((4-chlorophenyl)thio)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
Reaction Principle: This step involves two key transformations. First, an intramolecular electrophilic aromatic substitution (cyclization) is promoted by a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent. The acid protonates the ester carbonyl, making it a potent electrophile that attacks the aromatic ring to form the five-membered thiophene ring. Second, the acidic workup (saponification) hydrolyzes the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 2-((4-chlorophenyl)thio)acetate (from Step 1)
-
Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid)
-
Ice water
-
Sodium hydroxide solution (for pH adjustment)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a reaction vessel, heat polyphosphoric acid to approximately 70-80 °C.
-
Slowly add the crude ethyl 2-((4-chlorophenyl)thio)acetate from the previous step to the hot PPA with vigorous stirring.
-
Increase the temperature to around 100 °C and maintain for 2-3 hours. The reaction mixture will become viscous and change color.
-
After the cyclization is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
The resulting solid is a mixture of the ester and the carboxylic acid. To ensure complete hydrolysis, add a concentrated solution of sodium hydroxide and heat the mixture until the solid dissolves.
-
Cool the solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is ~2. This will precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid as a white or off-white powder.[3][4]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis process, from starting materials to final characterization.
Caption: Workflow for the synthesis of this compound.
Characterization of the Final Product
To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed.[11][12][13]
Physical Properties
| Property | Value |
| Appearance | White to off-white powder[3][4] |
| Molecular Formula | C₉H₅ClO₂S[14][15] |
| Molecular Weight | 212.65 g/mol [14] |
| CAS Number | 26018-73-5[14][15] |
Spectroscopic Data
Spectroscopic analysis is essential for unambiguous structure elucidation. The following table summarizes the expected data based on published literature.[3][4]
| Technique | Data and Interpretation |
| ¹H NMR | (300 MHz, DMSO-d₆) δ (ppm): ~13.57 (bs, 1H, -COOH), ~8.23 (d, 1H), ~8.12 (s, 1H), ~8.02 (d, 1H), ~7.50 (dd, 1H). The broad singlet around 13.5 ppm is characteristic of the carboxylic acid proton. The signals between 7.5 and 8.3 ppm correspond to the aromatic protons on the benzothiophene ring system. |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm): ~163.48 (C=O), ~142.6, ~137.59, ~135.82, ~132.07, ~129.89, ~127.20, ~125.84, ~122.60. The signal around 163 ppm corresponds to the carboxylic acid carbon. The remaining signals are in the aromatic region, consistent with the benzothiophene core. |
| Infrared (IR) | Characteristic peaks will include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and various C=C aromatic stretches (~1400-1600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight (212.65), with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the M⁺ peak). |
Safety and Handling
-
4-Chlorothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]
-
Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts violently with water. Handle with extreme care, using appropriate PPE.
-
General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
The synthesis of this compound via the S-alkylation of 4-chlorothiophenol followed by acid-catalyzed intramolecular cyclization is a robust and reproducible method. This guide provides the necessary detail for researchers to confidently undertake this synthesis. Careful execution of the protocol and thorough characterization using the described analytical techniques will ensure a high-purity product suitable for downstream applications in drug discovery and medicinal chemistry.
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. malayajournal.org [malayajournal.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]
- 7. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4 Chlorothiophenol Industrial Chemical Exporter, Supplier from Thane [lauricelabs.co.in]
- 9. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines [organic-chemistry.org]
- 11. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 13. ias.ac.in [ias.ac.in]
- 14. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS 26018-73-5 [matrix-fine-chemicals.com]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-1-benzothiophene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene scaffold is a core structural motif in a variety of pharmacologically active agents, and the substituent pattern of this particular derivative imparts unique electronic and steric properties that influence its biological activity and material characteristics. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and as a building block in organic synthesis.
This guide provides a comprehensive overview of the key physicochemical parameters of this compound, offering not only available data but also detailed experimental protocols and the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers, enabling them to anticipate the behavior of this molecule in various experimental settings and to design further investigations.
Chemical Identity and Structure
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Chlorobenzo[b]thiophene-2-carboxylic acid[1]
-
Molecular Weight: 212.65 g/mol [1]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Weight | 212.65 g/mol | PubChem[1] |
| Melting Point | 271-274 °C | Echemi[3] |
| Boiling Point (Predicted) | 408.6 °C at 760 mmHg | Echemi[3] |
| Density (Predicted) | 1.546 g/cm³ | Echemi[3] |
| pKa (Predicted) | 3.34 ± 0.30 | ChemicalBook |
| logP (XLogP3-AA) | 3.4 | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook |
Solubility Profile
Qualitative Solubility: Based on its structure, which contains both a polar carboxylic acid group and a larger, nonpolar benzothiophene ring system, the compound is expected to be poorly soluble in water and more soluble in organic solvents, particularly polar aprotic solvents. A related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, shows solubility in DMF (30 mg/ml), DMSO (30 mg/ml), and limited solubility in ethanol (1 mg/ml)[4].
Experimental Protocol for Solubility Determination (Thermodynamic Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a given solvent at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for thermodynamic solubility determination.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound exists in a 50:50 ratio of its protonated (acidic) and deprotonated (carboxylate) forms. This parameter is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
A predicted pKa value for this compound is approximately 3.34. The pKa of a related compound, 3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid, is predicted to be 2.36[5].
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent system (e.g., a methanol-water mixture) to ensure solubility.
-
Titration: Titrate the sample solution with a standardized solution of NaOH while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve[6].
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a critical determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). A higher logP value indicates greater lipid solubility.
The predicted XLogP3-AA value for this compound is 3.4[1]. Another predicted LogP value is 3.2529[4].
Experimental Protocol for logP Determination (Reverse-Phase HPLC)
The shake-flask method is the traditional way to determine logP, but it can be time-consuming and require significant amounts of the compound. A more rapid and high-throughput alternative is the use of reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) in an RP-HPLC system is correlated with its lipophilicity. By calibrating the system with a series of reference compounds with known logP values, the logP of an unknown compound can be determined from its retention time.
Methodology:
-
Calibration: Prepare a series of standard solutions of compounds with a range of known logP values. Inject each standard onto the RP-HPLC system and record its retention time.
-
Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known logP value to generate a calibration curve.
-
Sample Analysis: Prepare a solution of this compound and inject it onto the same RP-HPLC system under identical conditions.
-
logP Calculation: Determine the retention factor for the target compound and use the calibration curve to calculate its logP value.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.
The broad singlet at 13.57 ppm in the ¹H NMR spectrum is characteristic of a carboxylic acid proton. The signals in the aromatic region (7.50-8.23 ppm) correspond to the protons on the benzothiophene ring system. The ¹³C NMR spectrum shows the characteristic carbonyl carbon of the carboxylic acid at 163.48 ppm and the remaining aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: A band in the 1000-1100 cm⁻¹ region.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiophene derivatives typically exhibit absorption maxima in the UV region. For a related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, absorption maxima (λmax) are observed at 239, 251, and 296 nm[4].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 212, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Crystal Structure
Synthesis
A common and efficient method for the synthesis of this compound involves the hydrolysis of the corresponding ethyl ester.
Experimental Protocol for Synthesis
Reaction: Hydrolysis of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.
Methodology:
-
Reaction Setup: To a solution of ethyl 6-chlorobenzo[b]thiophene-2-carboxylate in ethanol, add a solution of 3N sodium hydroxide.
-
Reaction: Stir the solution at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under vacuum, dilute with water, and acidify with 1N hydrochloric acid.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the desired carboxylic acid.
Caption: Synthetic route to this compound.
Stability and Reactivity
The stability of a pharmaceutical compound is a critical factor that determines its shelf-life and suitability for development. While a comprehensive stability profile for this compound is not available, a forced degradation study can be conducted to evaluate its stability under various stress conditions. Benzothiophene derivatives are generally known to be thermally stable.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Principle: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. The resulting degradation products are then identified and quantified.
Methodology:
-
Acidic Hydrolysis: Reflux the compound in 0.1 N HCl.
-
Basic Hydrolysis: Reflux the compound in 0.1 N NaOH.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80 °C).
-
Photolytic Degradation: Expose the compound (in solid and solution form) to UV and visible light.
For each condition, samples are analyzed at various time points using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of any degradation products.
Safety and Handling
Based on available safety data sheets, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact, follow standard first-aid procedures.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By combining available experimental data with established analytical protocols and scientific principles, this document serves as a valuable resource for researchers working with this compound. The detailed methodologies for determining key parameters such as solubility, pKa, and logP, along with a protocol for assessing its stability, will aid in the rational design of future experiments and the successful application of this versatile molecule in drug discovery and materials science.
References
An In-Depth Technical Guide to 6-Chloro-1-benzothiophene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals CAS Number: 26018-73-5
Introduction
6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound belonging to the benzothiophene class of molecules.[1][2][3] The benzothiophene scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in a wide array of pharmacologically active agents.[3][4][5] This compound, identified by the CAS number 26018-73-5, functions as a critical building block and intermediate in the synthesis of more complex molecules targeting various therapeutic areas, including infectious diseases and neurological disorders.[6][7] Its utility stems from the reactive carboxylic acid group, which allows for diverse chemical modifications, and the specific substitution pattern on the bicyclic core that influences biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, applications in drug discovery, and essential safety protocols.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application in a research setting. These characteristics define its reactivity, solubility, and handling requirements.
Table 1: Physicochemical Properties [8][9]
| Property | Value |
| CAS Number | 26018-73-5 |
| Molecular Formula | C₉H₅ClO₂S |
| Molecular Weight | 212.65 g/mol |
| IUPAC Name | This compound |
| Melting Point | 271-274 °C |
| Appearance | White to light yellow powder |
| SMILES | C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O |
| InChIKey | AVAGKGZNBMZOLD-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| logP | 3.25 |
Structural Diagram
The structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with a chlorine atom at the 6-position and a carboxylic acid at the 2-position.
Caption: Chemical structure of this compound.
Synthesis Protocol
The most direct and commonly cited method for preparing this compound is through the hydrolysis of its corresponding ethyl ester precursor, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[6] This reaction is a standard saponification where a base is used to cleave the ester bond, followed by acidification to protonate the resulting carboxylate salt.
Experimental Protocol: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
This protocol is adapted from established procedures for synthesizing benzothiophene-2-carboxylic acids.[6]
Objective: To synthesize this compound via base-catalyzed hydrolysis.
Materials:
-
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 3N aqueous solution
-
Hydrochloric Acid (HCl), 1N aqueous solution
-
Ethyl Acetate (EtOAc)
-
Deionized Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Rationale: Ethanol serves as a co-solvent, ensuring the organic ester is miscible with the aqueous base, which is crucial for the reaction to proceed efficiently.
-
-
Saponification: To the stirred solution, add a 3N aqueous solution of sodium hydroxide (2 equivalents).
-
Rationale: A stoichiometric excess of NaOH is used to drive the hydrolysis reaction to completion, ensuring all the ester is converted to the sodium carboxylate salt.
-
-
Reaction Monitoring: Allow the mixture to stir at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Aqueous Workup: Dilute the remaining aqueous residue with deionized water (approx. 50 mL per gram of starting ester).
-
Acidification: Cool the aqueous solution in an ice bath and slowly acidify it by adding 1N HCl dropwise with stirring. Continue adding acid until the pH is acidic (pH ~2), which will cause the carboxylic acid product to precipitate as a solid.
-
Rationale: Acidification protonates the water-soluble sodium carboxylate, converting it into the free carboxylic acid, which is typically insoluble in water and precipitates out.
-
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes).
-
Rationale: Ethyl acetate is a suitable organic solvent to dissolve the carboxylic acid product, separating it from inorganic salts that remain in the aqueous layer.
-
-
Drying and Isolation: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude this compound.[6] The product can be further purified by recrystallization if necessary.
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions and Applications in Drug Discovery
The carboxylic acid moiety at the 2-position is the primary site of reactivity, making this compound a versatile synthon for building more complex molecular architectures.
A. Synthesis of Acylhydrazone Derivatives for Antimicrobial Agents
A prominent application is in the synthesis of acylhydrazones, a class of compounds known for their wide range of biological activities. Research has demonstrated that acylhydrazone derivatives of this compound exhibit potent antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[4][6]
The synthesis involves a two-step process:
-
Amide Coupling: The carboxylic acid is first coupled with tert-butyl carbazate using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[6]
-
Hydrazide Formation & Condensation: The resulting Boc-protected hydrazide is deprotected, and the free hydrazide is then condensed with various aldehydes to form the final acylhydrazone products.[6]
One notable derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains.[4] This highlights the potential of this scaffold in developing new antibiotics to combat antimicrobial resistance.[4]
Caption: Reaction scheme for the synthesis of antimicrobial acylhydrazones.
B. Precursor for Bioactive Amides and Raloxifene Analogs
The benzothiophene core is a key component of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[1][10][11] While the direct synthesis of Raloxifene often starts from different precursors, this compound serves as a valuable starting material for creating novel analogs.[12] The synthesis of such analogs typically involves Friedel-Crafts acylation or amide bond formation to introduce substituents at various positions of the benzothiophene core.[1][12]
Furthermore, derivatives of benzothiophene-2-carboxylic acid have been used to develop potent antagonists for the neurokinin-2 (NK₂) receptor, indicating its utility in neuroscience drug discovery.[7] These syntheses rely on standard amide coupling reactions between the carboxylic acid and various complex amines.
The carboxylic acid group, while crucial for forming these linkages, can sometimes lead to poor pharmacokinetic properties in a final drug candidate. In such cases, it can be replaced with bioisosteres to improve ADME (absorption, distribution, metabolism, and excretion) profiles while retaining biological activity.[13]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
Hazard Identification (Based on GHS Classifications): [8][14]
-
Skin Irritation (Category 2): Causes skin irritation.[8][14]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[8][14]
-
Respiratory Irritation: May cause respiratory irritation.[14]
-
Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[8]
Table 2: Recommended Safety and Handling Procedures
| Precautionary Measure | Protocol |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Avoid breathing dust.[15] Avoid contact with skin, eyes, and clothing. |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[14] If exposure limits are exceeded, a full-face respirator may be necessary.[14] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[15] |
| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[15] |
| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14] Firefighters should wear self-contained breathing apparatus.[16] |
Conclusion
This compound (CAS 26018-73-5) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the reactivity of its carboxylic acid group enable the creation of a diverse library of derivatives. Its demonstrated utility in the development of novel antimicrobial agents and as a scaffold for other biologically active compounds underscores its importance in modern drug discovery. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.
References
- 1. heteroletters.org [heteroletters.org]
- 2. This compound | CAS 26018-73-5 [matrix-fine-chemicals.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. tsijournals.com [tsijournals.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
biological activity of 6-Chloro-1-benzothiophene-2-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Benzothiophene Scaffold in Modern Drug Discovery
The 1-benzothiophene core, a bicyclic aromatic structure formed by the fusion of a benzene and a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization have made it a cornerstone in the development of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3][4]
This guide focuses specifically on derivatives of This compound . The strategic placement of a chlorine atom at the 6-position and a carboxylic acid at the 2-position creates a molecule with distinct electronic and chemical properties, serving as an ideal starting point for chemical elaboration. The electron-withdrawing nature of the chlorine atom can influence the molecule's reactivity and binding interactions, while the carboxylic acid group provides a versatile handle for creating a wide array of derivatives, such as amides, esters, and hydrazones. We will explore the synthesis, multifaceted biological activities, and structure-activity relationships of these promising compounds.
Part 1: Synthesis and Derivatization Strategies
The synthetic accessibility of the this compound core is fundamental to its exploration. The primary scaffold is typically prepared and subsequently modified, most commonly at the carboxylic acid position, to generate libraries of bioactive candidates.
General Synthetic Workflow
A common and effective strategy involves the initial synthesis of the core acid, followed by its activation and reaction with various nucleophiles. A particularly fruitful avenue has been the conversion of the carboxylic acid to a carbohydrazide, which is then condensed with various aldehydes to form acylhydrazone derivatives. This approach allows for extensive structural diversification.[5]
Caption: General workflow for synthesizing acylhydrazone derivatives.
Experimental Protocol: Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b)
This protocol details the synthesis of a specific acylhydrazone derivative that has demonstrated significant antimicrobial activity.[5] The causality behind this two-step process is clear: the first step creates a nucleophilic hydrazide, and the second step couples it with an electrophilic aldehyde to build the final, larger molecule.
Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide
-
Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The progress is monitored by the cessation of gas evolution. This step forms the highly reactive acyl chloride intermediate.
-
Quenching: The reaction mixture is concentrated in vacuo to remove excess oxalyl chloride. The residue is then re-dissolved in anhydrous DCM.
-
Hydrazinolysis: The solution of the acyl chloride is added dropwise to a stirred solution of hydrazine hydrate (5.0 eq) in DCM at 0 °C.
-
Work-up: The reaction is stirred for 4 hours at room temperature. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried to yield the carbohydrazide intermediate.
Step 2: Synthesis of Acylhydrazone (II.b)
-
Condensation: A mixture of 6-Chlorobenzo[b]thiophene-2-carbohydrazide (1.0 eq) and pyridine-2-carbaldehyde (1.1 eq) is dissolved in absolute ethanol.
-
Catalysis: A few drops of glacial acetic acid are added as a catalyst to facilitate the imine formation.
-
Reflux: The reaction mixture is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure acylhydrazone product.
Part 2: The Spectrum of Biological Activities
Derivatives of this compound have been investigated for a range of therapeutic applications. The following sections detail their proven efficacy in key areas.
Antimicrobial Activity
A significant area of investigation has been the development of these derivatives as agents against drug-resistant bacteria. The rise of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) necessitates the discovery of novel antibiotics.[5]
Acylhydrazone derivatives of the 6-chloro-benzothiophene scaffold have shown particular promise.[5] The combination of the benzothiophene nucleus with the acylhydrazone functional group appears to be critical for this activity. In a study screening a series of such compounds, several hits were identified against S. aureus, including strains resistant to methicillin and daptomycin.[5]
Key Compound Highlight: The derivative (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) emerged as a non-cytotoxic lead compound. It exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL on three different S. aureus strains, highlighting its potential as a template for new anti-MRSA agents.[5]
| Compound ID | R Group (from Aldehyde) | Target Organism | MIC (µg/mL) |
| II.b | Pyridin-2-yl | S. aureus (MRSA) | 4 |
| II.a | Phenyl | S. aureus | > 64 |
| II.c | 4-Nitrophenyl | S. aureus | 16 |
| Data synthesized from findings in reference[5]. |
The structure-activity relationship suggests that the heteroaromatic pyridine ring in compound II.b is crucial for its enhanced potency compared to simple phenyl or substituted phenyl derivatives.
Anti-inflammatory and Analgesic Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a priority. Benzothiophene derivatives have been identified as potent nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7]
While studies on the exact 6-chloro derivative are limited, related benzothiophene carboxamides have been shown to act as selective inhibitors of COX-2.[7] This selectivity is a highly desirable trait for modern NSAIDs, as COX-2 is the inducible isoform primarily responsible for inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions like protecting the gastric mucosa. Selective inhibition of COX-2 can therefore reduce the gastrointestinal side effects associated with traditional NSAIDs.
The mechanism involves not only direct enzyme inhibition but also the disruption of a prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression.[7] This dual action leads to a reduction in pro-inflammatory cytokines, chemokines, and neutrophil accumulation at the site of inflammation.[7]
Caption: Inhibition of the COX-2 pathway by benzothiophene derivatives.
Anticancer Activity
The benzothiophene scaffold is present in several compounds investigated for their anticancer properties.[1][2][8] Derivatives have been shown to possess cytotoxic effects against a range of human cancer cell lines.
One study on a novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), provides mechanistic insight that is likely applicable to the broader class of compounds. IPBT was found to induce apoptosis (programmed cell death) by upregulating the expression of key pro-apoptotic genes, including BAX, CASP3, CASP8, CASP9, and P53 .[8] Furthermore, the compound effectively inhibited cancer cell migration and the ability of cancer cells to form new colonies, which are critical processes in metastasis.[8]
| Cell Line | Cancer Type | EC₅₀ (µM) for IPBT |
| Caco-2 | Colorectal Adenocarcinoma | 63.74 |
| HepG2 | Liver Carcinoma | 67.04 |
| Panc-1 | Pancreatic Carcinoma | 76.72 |
| Ishikawa | Endometrial Adenocarcinoma | 110.84 |
| MDA-MB-231 | Breast Adenocarcinoma | 126.67 |
| Data from reference[8] on a related benzothiophene derivative. |
These findings suggest that this compound derivatives are promising candidates for the development of new chemotherapeutic agents that can trigger apoptosis and prevent cancer progression.
Other Therapeutic Targets
The versatility of the benzothiophene core extends to other metabolic pathways.
-
BDK Inhibition: Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK).[9] By inhibiting BDK, these compounds activate the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to a reduction in plasma branched-chain amino acids (BCAAs). This mechanism holds potential for treating metabolic disorders like Maple Syrup Urine Disease, which is characterized by elevated BCAA levels.[9]
-
PPAR Activation: Some derivatives have been shown to activate peroxisome proliferator-activated receptors (PPARs), which are intranuclear transcription factors involved in regulating lipid and glucose metabolism.[10] This makes them potential candidates for treating metabolic syndrome and type 2 diabetes.
Part 3: Structure-Activity Relationship (SAR) and Future Perspectives
The accumulated data allows for the formulation of key structure-activity relationships (SAR) that can guide future drug design:
-
The Role of the 6-Chloro Substituent: The presence of a halogen, such as chlorine, at the 6-position is a common feature in many active benzothiophene derivatives. This electron-withdrawing group can modulate the electronic distribution of the entire ring system, potentially enhancing binding affinity to biological targets and improving pharmacokinetic properties like metabolic stability.
-
Derivatization at the 2-Carboxylic Acid Position: The conversion of the carboxylic acid into amides, and particularly into acylhydrazones, has proven to be a highly effective strategy for generating potent antimicrobial agents.[5] The nature of the aldehyde used in the final condensation step is critical; heteroaromatic rings (e.g., pyridine) can confer significantly greater activity than simple aromatic rings.[5]
-
COX-2 Selectivity: For anti-inflammatory applications, modifications to the carboxamide moiety can be tuned to achieve selective inhibition of COX-2 over COX-1, which is a critical objective for improving the safety profile of NSAIDs.[7]
Future Directions: The this compound scaffold is a rich platform for therapeutic innovation. Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds (like the antimicrobial agent II.b) to further enhance efficacy and improve drug-like properties.
-
Mechanistic Elucidation: Conducting detailed biochemical and cellular assays to precisely determine the mechanism of action for the most promising anticancer and anti-inflammatory derivatives.
-
In Vivo Studies: Advancing lead candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oiccpress.com [oiccpress.com]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
The Medicinal Chemistry of 6-Chloro-1-benzothiophene-2-carboxylic Acid: A Scaffold for Therapeutic Innovation
Abstract
The benzothiophene nucleus is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its halogenated derivatives, 6-Chloro-1-benzothiophene-2-carboxylic acid has emerged as a particularly versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse medicinal chemistry applications of this compound. We will delve into its role as a core structure in the design of antimicrobial agents, inhibitors of the STAT3 signaling pathway, and allosteric modulators of branched-chain α-ketoacid dehydrogenase kinase (BDK). The ensuing discussion will be grounded in mechanistic insights and structure-activity relationships, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzothiophene Core
Heterocyclic compounds are the cornerstone of modern drug discovery, with a remarkable number of approved drugs featuring these structural motifs. The benzothiophene scaffold, a fusion of benzene and thiophene rings, has garnered significant attention due to its structural rigidity and ability to engage in various biological interactions. The electronic properties of the sulfur atom and the extended aromatic system provide a unique platform for molecular recognition by a wide array of biological targets.
Derivatization of the benzothiophene core allows for the fine-tuning of its physicochemical and pharmacological properties. Halogenation, in particular, is a common strategy to modulate lipophilicity, metabolic stability, and binding affinity. The introduction of a chlorine atom at the 6-position of the benzothiophene ring, coupled with a carboxylic acid at the 2-position, yields this compound – a molecule primed for diverse chemical modifications and subsequent biological evaluation.
Synthesis of this compound
The synthesis of this compound is a well-established process, often commencing from commercially available starting materials. A common and efficient route is outlined below. The causality behind the choice of reagents and conditions lies in achieving high yields and purity of the final product.
Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, beginning with the formation of a substituted thiophene ring, followed by cyclization to form the benzothiophene core, and subsequent functional group manipulations.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound, adapted from established literature procedures.[1][2][3]
Step 1: Synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride
-
To a stirred mixture of cinnamic acid (0.5 mol) and chlorobenzene (300 ml) in a round-bottom flask, add pyridine (0.05 mol).
-
Slowly add thionyl chloride (0.77 mol) to the mixture.
-
Heat the reaction mixture at reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure. The resulting product, 3-chlorobenzo[b]thiophene-2-carbonylchloride, can be used in the next step with or without further purification.
Step 2: Hydrolysis to this compound
-
The crude 3-chloro-1-benzothiophene-2-carbonyl chloride is carefully and slowly added to a stirred mixture of ice and water.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white to off-white solid.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₅ClO₂S |
| Molecular Weight | 212.66 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 26018-73-5 |
Medicinal Chemistry Applications
The this compound scaffold has been successfully employed in the development of compounds targeting a range of diseases, including bacterial infections, cancer, and metabolic disorders.
Antimicrobial Agents
The rise of antimicrobial resistance, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new classes of antibiotics. The benzothiophene nucleus has been identified as a promising scaffold for the development of potent antibacterial agents.[1]
Structure-Activity Relationships (SAR):
Derivatization of the carboxylic acid group of this compound into amides and acylhydrazones has been shown to yield compounds with significant antimicrobial activity.[1][2][4] The 6-chloro substituent is often beneficial for activity, likely by increasing the lipophilicity of the molecule, which can enhance its ability to penetrate bacterial cell membranes. The nature of the substituent on the amide or acylhydrazone moiety is also critical for activity, with aromatic and heteroaromatic groups often being favored.
Table 2: Antimicrobial Activity of a Representative this compound Derivative
| Compound | Target Organism | MIC (µg/mL) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [5][6]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the target bacteria (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
STAT3 Inhibitors for Cancer Therapy
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis.[7][8][9][10] Therefore, inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
Mechanism of Action and SAR:
Derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, which can be synthesized from the corresponding 6-nitro derivative, have been identified as potent STAT3 inhibitors.[11] These compounds are thought to bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation and transcriptional activity. The 6-amino group serves as a key anchoring point, while modifications at this position can be used to optimize potency and pharmacokinetic properties. The oxidation of the thiophene sulfur to a sulfone is also a critical structural feature for STAT3 inhibitory activity.
Caption: Inhibition of the STAT3 signaling pathway by 6-substituted benzothiophene derivatives.
Experimental Protocol: Western Blot for Phospho-STAT3 [8]
-
Culture cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells).
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the p-STAT3/total STAT3 ratio indicates inhibition of the STAT3 pathway.
Allosteric Inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK)
Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic diseases such as obesity and type 2 diabetes. The catabolism of BCAAs is regulated by the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is in turn negatively regulated by BDK. Inhibition of BDK, therefore, represents a therapeutic strategy to lower BCAA levels.
Mechanism of Allosteric Inhibition:
A close analog of our topic compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of BDK.[12][13][14] BT2 binds to a site on BDK that is distinct from the ATP-binding site.[12][13][14] This binding event induces a conformational change in BDK, leading to its dissociation from the BCKDC. The unbound BDK is then rapidly degraded, resulting in sustained activation of the BCKDC and increased BCAA catabolism.[12][13][14]
Caption: Mechanism of allosteric inhibition of BDK by a this compound derivative.
Experimental Protocol: BDK Kinase Assay [12]
-
Prepare a reaction mixture containing recombinant BDK, its substrate (the E1 component of BCKDC), and ATP.
-
Add various concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at 30°C for a specified time to allow for the phosphorylation reaction to occur.
-
Stop the reaction and quantify the amount of phosphorylated E1. This can be done using various methods, such as a phosphate-specific antibody in an ELISA format or by using radiolabeled ATP and measuring the incorporation of ³²P into the substrate.
-
Calculate the IC₅₀ value of the compound, which is the concentration required to inhibit 50% of the BDK activity.
Conclusion and Future Perspectives
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its utility has been demonstrated in the creation of potent antimicrobial compounds, STAT3 inhibitors for oncology, and allosteric modulators of BDK for metabolic diseases. The synthetic accessibility of this core and the potential for diverse chemical modifications at the carboxylic acid and other positions of the benzothiophene ring ensure its continued relevance in drug discovery.
Future research in this area will likely focus on the development of more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structure-activity relationships, guided by computational modeling and X-ray crystallography, will be crucial for the rational design of next-generation therapeutics based on the this compound scaffold. The broad spectrum of biological activities associated with this core structure suggests that its full therapeutic potential is yet to be fully realized.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [ircommons.uwf.edu]
- 7. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a 6-Aminobenzo[ b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. While direct experimental spectra for this specific compound are not widely available in public literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to present a detailed, predictive analysis of its spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. Each section includes detailed, self-validating experimental protocols and in-depth explanations of the underlying scientific principles.
Introduction: The Significance of this compound
This compound belongs to the benzothiophene class of heterocyclic compounds, which are integral scaffolds in numerous biologically active molecules. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, making them crucial building blocks in drug discovery and development. The precise characterization of substituted benzothiophenes like the title compound is paramount for ensuring the purity, identity, and quality of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing unambiguous structural elucidation and confirmation.
This guide will present a predictive yet scientifically rigorous analysis of the key spectroscopic features of this compound, empowering researchers to confidently identify and characterize this important molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: ¹H and ¹³C NMR
A robust and reproducible NMR experiment begins with meticulous sample preparation.
Workflow for NMR Sample Preparation and Data Acquisition
Unlocking the Therapeutic Potential of 6-Chloro-1-benzothiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 6-Chloro-1-benzothiophene-2-carboxylic acid. Drawing upon the known biological profile of structurally related compounds and the broader benzothiophene class, we delineate a rational, multi-pronged strategy for identifying and validating its molecular targets. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to systematically investigate the therapeutic promise of this compound. We will delve into promising targets in metabolic disorders, inflammation, and oncology, providing not just the "what" but the "why" behind each proposed experimental approach, ensuring a robust and scientifically rigorous investigation.
Introduction: The Benzothiophene Core and its Therapeutic Promise
Benzothiophene and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their structural versatility and wide range of biological activities.[4][5] These compounds are known to interact with a variety of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and ion channels, leading to diverse pharmacological effects such as anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][4] The subject of this guide, this compound, possesses the core benzothiophene structure with a carboxylic acid moiety at the 2-position and a chlorine atom at the 6-position. These functional groups provide potential interaction points with biological macromolecules and influence the compound's physicochemical properties.
A structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) and an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[6][7][8] These findings provide a strong rationale for investigating this compound as a modulator of these and other related pathways. This guide will therefore focus on a systematic approach to identifying and validating the therapeutic targets of this compound, with a particular emphasis on metabolic regulation, inflammatory signaling, and cancer-related pathways.
Potential Therapeutic Target Classes and Validation Strategies
Based on the known activities of benzothiophene derivatives, we will explore three primary therapeutic areas for this compound: metabolic disorders, inflammation, and oncology. For each area, we will propose specific molecular targets and provide detailed, field-proven protocols for their validation.
Metabolic Disorders: Targeting Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Scientific Rationale: Elevated levels of branched-chain amino acids (BCAAs) are associated with metabolic disorders such as obesity and type 2 diabetes. The mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in BCAA catabolism and is negatively regulated by BDK.[9] Inhibition of BDK leads to the activation of BCKDC, promoting BCAA breakdown and potentially ameliorating metabolic dysregulation.[7][8] The structural similarity of this compound to the known BDK inhibitor BT2 makes BDK a highly probable target.[7][8][9]
Experimental Validation Workflow:
The following workflow outlines a systematic approach to validate the interaction of this compound with BDK.
Figure 1: BDK Target Validation Workflow. A stepwise approach from in vitro enzymatic and binding assays to cellular functional assays.
Detailed Experimental Protocols:
Protocol 2.1.1: BDK Enzymatic Assay
This assay measures the kinase activity of BDK by quantifying the production of ADP.
-
Principle: BDK phosphorylates its substrate, the E1α subunit of the BCKDC, using ATP. The amount of ADP produced is proportional to the kinase activity.
-
Materials:
-
Recombinant human BDK
-
BDK substrate peptide (a synthetic peptide containing the BDK phosphorylation site on E1α)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (test compound)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant BDK, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of the test compound.
-
Protocol 2.1.2: Cellular BCKDC Activity Assay
This assay measures the activity of the BCKDC in cultured cells treated with the test compound.
-
Principle: The activity of the BCKDC is determined by measuring the release of ¹⁴CO₂ from α-keto[1-¹⁴C]isocaproate, a substrate of the complex.[10]
-
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
α-keto[1-¹⁴C]isocaproate
-
Cell lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Culture cells to confluence in 6-well plates.
-
Treat the cells with varying concentrations of this compound for a specified time.
-
Lyse the cells and incubate the lysate with α-keto[1-¹⁴C]isocaproate.
-
Capture the released ¹⁴CO₂ and measure the radioactivity using a scintillation counter.
-
Determine the EC50 value for the activation of BCKDC.
-
Inflammatory Disorders: Targeting the NF-κB Signaling Pathway
Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.[2][11] The IκB kinase (IKK) complex, particularly IKKβ, is a key upstream activator of the canonical NF-κB pathway.[12] Benzothiophene derivatives have been reported to possess anti-inflammatory properties, suggesting that they may modulate this pathway.[13]
Experimental Validation Workflow:
References
- 1. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defining the structure-activity relationship for a novel class of allosteric MKP5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1-benzothiophene-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive technical overview of these characteristics. We delve into the theoretical and practical aspects of its solubility in aqueous and organic media, presenting standardized protocols for its determination. Furthermore, a detailed analysis of its chemical stability is provided, outlining strategies for forced degradation studies as mandated by regulatory guidelines. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating development timelines.
Introduction to this compound
This compound is a derivative of benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. The presence of a chlorine atom at the 6-position and a carboxylic acid group at the 2-position imparts specific chemical properties that make it a valuable synthon. Substituted benzothiophenes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1] A thorough understanding of the solubility and stability of this specific analogue is paramount for its application in drug discovery, serving as a critical determinant for formulation development, reaction optimization, and the reliability of biological assays.[2][3]
Core Physicochemical Properties
A molecule's inherent properties dictate its behavior in various environments. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂S | [4][5][6] |
| Molecular Weight | 212.65 g/mol | [4][5][6] |
| Melting Point | 271-274 °C | [7][8] |
| Calculated LogP | 3.25 - 3.4 | [4][5] |
| pKa (Predicted) | ~2.36 (for a similar structure) | [9] |
| Appearance | White to off-white powder/solid | [1] |
The high melting point suggests a stable crystalline lattice structure. The calculated LogP value indicates that the compound is lipophilic, suggesting poor intrinsic solubility in aqueous media. The predicted pKa, characteristic of a carboxylic acid, implies that its solubility will be highly dependent on the pH of the medium.
Solubility Profiling
Solubility is a critical parameter that influences bioavailability, formulation, and in vitro testing.[2][3] For this compound, solubility must be assessed in both aqueous and organic systems.
Theoretical Considerations
The structure of this compound contains both a hydrophobic (chloro-benzothiophene core) and a hydrophilic, ionizable group (carboxylic acid).
-
Aqueous Solubility: In aqueous environments, the solubility is expected to be low at acidic pH, where the carboxylic acid is protonated (COOH). As the pH increases above the pKa, the carboxylic acid deprotonates to form the more soluble carboxylate salt (COO⁻). This pH-dependent behavior is a key consideration for formulating oral dosage forms and preparing solutions for biological assays.
-
Organic Solubility: Due to its significant lipophilic character (LogP > 3), the compound is expected to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. This is relevant for stock solution preparation for screening and for use in synthetic organic chemistry.
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method.[10][11] This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
A detailed, step-by-step protocol for this method is provided in Section 5.1 .
Stability Analysis
Understanding the chemical stability of a compound is mandated by regulatory agencies like the FDA and is crucial for determining its shelf-life, storage conditions, and potential degradation products.[12][13][14] This is achieved through forced degradation (stress testing) studies.
Forced Degradation Studies
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[15][16] The goal is to generate degradation products and develop a stability-indicating analytical method —typically an HPLC method—that can resolve and quantify the parent compound separately from all its degradation products and impurities.[17][18]
Key stress conditions as per ICH Q1A(R2) guidelines include:[12][13][14][19]
-
Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature. The benzothiophene ring system can be susceptible to alkaline hydrolysis.
-
Oxidation: e.g., 3% H₂O₂ at room temperature. The sulfur atom in the thiophene ring is a potential site for oxidation.
-
Thermal Stress: Dry heat (e.g., 60-80°C).
-
Photostability: Exposure to light of a specified wavelength and intensity.
The industry-accepted target for degradation is typically 5-20% to ensure that primary degradants are formed without completely destroying the molecule.[16][18]
A detailed protocol for developing a stability-indicating HPLC method and conducting stress testing is provided in Sections 5.2 and 5.3 .
Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Add an amount of this compound to a glass vial sufficient to exceed its solubility limit (a visible excess of solid should remain at the end).
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol) into the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[2]
-
Sampling: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a 0.45 µm syringe filter (a low-binding material like PVDF is recommended) into a clean analysis vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Protocol 5.2) against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or µg/mL, accounting for the dilution factor.
Protocol: Stability-Indicating HPLC-UV Method Development
-
Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
B: Acetonitrile or Methanol.
-
-
Initial Gradient: Run a generic scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential impurities.
-
Detection: Use a Photodiode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). This helps in identifying the optimal wavelength for detection and assessing peak purity.
-
Method Optimization: Analyze samples from the forced degradation study (Protocol 5.3). Adjust the gradient, flow rate (typically 1.0 mL/min), and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.[20]
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18][20] Specificity is confirmed by demonstrating that the parent peak is spectrally pure in all stressed samples.
Protocol: Forced Degradation Study Workflow
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: For each condition, mix the stock solution with the stressor in a vial.
-
Acid: Mix 1 mL stock with 1 mL of 0.2 M HCl (final is 0.5 mg/mL in 0.1 M HCl).
-
Base: Mix 1 mL stock with 1 mL of 0.2 M NaOH (final is 0.5 mg/mL in 0.1 M NaOH).
-
Oxidative: Mix 1 mL stock with 1 mL of 6% H₂O₂ (final is 0.5 mg/mL in 3% H₂O₂).
-
-
Control Samples: Prepare a control sample diluted with the non-stressful solvent (e.g., water or mobile phase).
-
Incubation: Place the vials under the specified conditions (e.g., 60°C water bath for acid hydrolysis, room temperature for oxidation). Monitor at various time points (e.g., 2, 8, 24 hours).
-
Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, to stop the reaction.
-
Analysis: Dilute all samples to the same final concentration with mobile phase and analyze using the stability-indicating HPLC method (Protocol 5.2).
-
Data Interpretation: Calculate the percentage of parent compound remaining and the percentage of each degradation product formed (as % of total peak area).
Conclusion and Recommendations
This compound is a lipophilic, acidic compound with poor, but pH-dependent, aqueous solubility. Its stability profile must be carefully characterized through systematic forced degradation studies.
Recommendations for Handling and Storage:
-
Storage: Based on its chemical nature, the solid compound should be stored in a cool, dry, and dark place to prevent potential thermal or photodegradation.
-
Solution Preparation: For aqueous biological assays, consider preparing stock solutions in DMSO and then diluting into buffered media. Be mindful of potential precipitation.[10] For pH-sensitive applications, buffers should be used to maintain a pH well above the compound's pKa to ensure it remains in its more soluble, deprotonated form.
-
Analytical Work: A validated, stability-indicating reversed-phase HPLC method is essential for all quantitative work to ensure that measurements are accurate and not confounded by the presence of impurities or degradants.
This guide provides the strategic framework and validated methodologies for a comprehensive assessment of the solubility and stability of this compound, enabling its effective use in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 26018-73-5 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. lookchem.com [lookchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. altabrisagroup.com [altabrisagroup.com]
The Synthesis and Enduring Legacy of Benzothiophene-2-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Core - A Scaffold of Significance
Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a sulfur atom imbue it with unique electronic and lipophilic properties, making it a privileged scaffold in drug design.[1] The fusion of a benzene ring with a thiophene ring creates a system that can be strategically functionalized to interact with a wide array of biological targets.[1] Among its many derivatives, benzothiophene-2-carboxylic acid stands out as a pivotal intermediate and a pharmacologically relevant moiety in its own right. This guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of this versatile molecule.
A Historical Perspective: The Dawn of Sulfur Heterocycles
Pinpointing the exact moment of the first synthesis of benzothiophene-2-carboxylic acid is challenging, as early chemical literature often lacks the detailed reporting standards of today. However, the exploration of sulfur-containing heterocycles gained momentum in the late 19th and early 20th centuries.[2] Early synthetic efforts were often extensions of well-established reactions in aromatic chemistry. It is plausible that initial syntheses were achieved through classical methods such as the oxidation of 2-acetylbenzothiophene, which itself could be prepared via Friedel-Crafts acylation of benzothiophene.[3] The parent compound, benzothiophene (then known as thianaphthene), was known to undergo electrophilic substitution, providing a handle for further functionalization.[4] These early methods, while foundational, often suffered from harsh reaction conditions, low yields, and limited substrate scope.
The evolution of synthetic organic chemistry throughout the 20th century brought forth more refined and efficient methods for constructing the benzothiophene ring system and for introducing the carboxylic acid functionality. The development of intramolecular cyclization reactions, in particular, marked a significant advancement, offering more controlled and higher-yielding pathways to substituted benzothiophenes.[5]
Modern Synthetic Methodologies: A Diverse Toolkit
The contemporary synthetic chemist has a broad and sophisticated arsenal of methods for the preparation of benzothiophene-2-carboxylic acids. These can be broadly categorized into two main strategies: construction of the benzothiophene ring with the carboxylic acid precursor already in place, or functionalization of a pre-formed benzothiophene core.
Ring-Formation Strategies
Modern approaches to constructing the benzothiophene ring often involve transition-metal-catalyzed reactions, which offer high efficiency and functional group tolerance.[6] Key strategies include:
-
Palladium-Catalyzed Annulation: These methods often utilize ortho-substituted benzene derivatives as starting materials. For instance, the reaction of a 2-halophenylacetylene with a sulfur source in the presence of a palladium catalyst can lead directly to the formation of the benzothiophene ring.[6]
-
Intramolecular Cyclization of Thioethers: This is a powerful and widely used strategy. A common precursor is a (2-alkynylphenyl)sulfane, which can undergo cyclization under various conditions (e.g., electrophilic, radical, or transition-metal-catalyzed) to afford the benzothiophene scaffold.[5]
-
Domino and Cascade Reactions: These elegant processes involve multiple bond-forming events in a single synthetic operation. For example, a cascade reaction can be initiated from simple starting materials to rapidly assemble the complex benzothiophene core.[6]
Functionalization of the Benzothiophene Core
Alternatively, the carboxylic acid group can be introduced onto a pre-existing benzothiophene ring.
-
Lithiation and Carboxylation: This is a highly effective and common method. Benzothiophene can be selectively deprotonated at the 2-position using a strong base, such as n-butyllithium, followed by quenching with carbon dioxide to yield the desired carboxylic acid.[7]
-
Friedel-Crafts Acylation and Subsequent Oxidation: While a more classical approach, this method remains relevant. Acylation of benzothiophene at the 2-position, followed by oxidation of the resulting ketone (e.g., via the haloform reaction), provides the carboxylic acid.[3]
The choice of synthetic route is often dictated by the desired substitution pattern on the benzothiophene ring, the availability of starting materials, and the desired scale of the reaction.
Comparative Summary of Synthetic Approaches
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Lithiation-Carboxylation | Benzothiophene | n-Butyllithium, CO2 | High regioselectivity, good yields | Requires anhydrous conditions, use of pyrophoric reagents |
| Palladium-Catalyzed Annulation | 2-Halophenylacetylenes, Sulfur source | Palladium catalyst, ligands, base | High functional group tolerance, modular | Catalyst cost, potential for metal contamination |
| Intramolecular Cyclization | (2-Alkynylphenyl)sulfanes | Catalyst (acid, metal, etc.) | Convergent, allows for diverse substitution | Precursor synthesis can be multi-step |
| Friedel-Crafts Acylation/Oxidation | Benzothiophene, Acylating agent | Lewis acid, Oxidizing agent | Uses readily available starting materials | Often poor regioselectivity, harsh conditions |
Physicochemical Properties and Spectroscopic Analysis
Benzothiophene-2-carboxylic acid is a white to off-white solid with a melting point typically in the range of 238-243 °C.[8] It is sparingly soluble in water but soluble in many organic solvents.[8]
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, with the proton at the 3-position of the thiophene ring typically appearing as a downfield singlet. The protons on the benzene ring give rise to a more complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum shows a characteristic signal for the carboxylic acid carbon at around 163-164 ppm.[9] The other aromatic carbons appear in the typical downfield region.
-
IR Spectroscopy: The infrared spectrum displays a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, usually in the region of 1680-1710 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid is also observed.
-
Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to its molecular weight (178.21 g/mol ).[10]
Applications in Drug Discovery and Development
The benzothiophene scaffold is a key component in a number of FDA-approved drugs, and benzothiophene-2-carboxylic acid and its derivatives are prominent in ongoing drug discovery efforts.[1] The versatility of this core allows for the development of compounds with a wide range of biological activities.
-
Anti-inflammatory Agents: Derivatives of benzothiophene-2-carboxylic acid have been investigated as potent non-steroidal anti-inflammatory drugs (NSAIDs).[11]
-
Antimicrobial Agents: The benzothiophene nucleus has been incorporated into molecules with significant antibacterial and antifungal properties.[9]
-
Anticancer Agents: Numerous studies have demonstrated the potential of benzothiophene derivatives as anticancer agents, targeting various pathways involved in tumor growth and proliferation.[1]
-
Antitubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and benzothiophene-2-carboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis.
Illustrative Signaling Pathway: Inhibition of a Kinase
Many benzothiophene derivatives exert their therapeutic effects by inhibiting specific enzymes, such as protein kinases, which are crucial regulators of cellular processes. The following diagram illustrates a simplified signaling pathway where a hypothetical benzothiophene-2-carboxylic acid derivative acts as a kinase inhibitor.
Caption: Simplified kinase signaling pathway inhibited by a benzothiophene-2-carboxylic acid derivative.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of benzothiophene-2-carboxylic acid.
Protocol 1: Synthesis via Lithiation and Carboxylation
Causality: This method is chosen for its high regioselectivity, directly targeting the most acidic proton at the 2-position of the benzothiophene ring. The use of a strong organolithium base ensures complete deprotonation, and the subsequent reaction with carbon dioxide provides the carboxylate in a single, efficient step.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with benzothiophene (1.0 eq) and anhydrous diethyl ether.
-
Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or an excess of crushed dry ice is added in small portions. The reaction is allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched with water. The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Friedel-Crafts Acylation and Haloform Reaction
Causality: This two-step protocol is a classical approach that leverages the electrophilic nature of the benzothiophene ring. Friedel-Crafts acylation introduces a 2-acetyl group, which serves as a precursor to the carboxylic acid. The subsequent haloform reaction is a reliable method for the oxidation of methyl ketones to carboxylic acids.
Step-by-Step Methodology:
Step A: 2-Acetylbenzothiophene Synthesis
-
Reaction Setup: A flame-dried round-bottom flask is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. The suspension is cooled to 0 °C.
-
Acylation: A solution of benzothiophene (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Workup: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step B: Oxidation to Benzothiophene-2-carboxylic Acid
-
Reaction Setup: A solution of sodium hydroxide in water is prepared and cooled in an ice bath. Bromine is added dropwise to form a sodium hypobromite solution.
-
Oxidation: A solution of 2-acetylbenzothiophene (1.0 eq) in dioxane is added to the freshly prepared hypobromite solution. The mixture is stirred vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Workup: The excess hypobromite is quenched with sodium bisulfite. The mixture is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the product.
-
Isolation and Purification: The solid is collected by filtration, washed with water, and dried. Recrystallization affords the pure benzothiophene-2-carboxylic acid.
Caption: Comparative workflow of two synthetic routes to benzothiophene-2-carboxylic acid.
Conclusion
Benzothiophene-2-carboxylic acid, from its likely origins in the foundational era of heterocyclic chemistry to its current prominence in cutting-edge drug discovery, exemplifies the enduring importance of this structural motif. The continuous development of novel and efficient synthetic methodologies has ensured its accessibility to researchers across various scientific disciplines. As our understanding of complex biological systems deepens, the strategic deployment of the benzothiophene-2-carboxylic acid scaffold and its derivatives will undoubtedly continue to yield new therapeutic agents and innovative materials, solidifying its legacy as a truly versatile and valuable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Special Issue: Sulfur-Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiophene synthesis [organic-chemistry.org]
- 7. Page loading... [guidechem.com]
- 8. chemwhat.com [chemwhat.com]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thianaphthene-2-carboxylic acid [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Potential of 6-Chloro-1-benzothiophene-2-carboxylic acid
Introduction: The Growing Need for Novel Antimicrobial Agents and the Promise of Benzothiophenes
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The benzothiophene scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its structural similarity to endogenous molecules and its broad spectrum of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1] Derivatives of benzothiophene have demonstrated potent antibacterial and antifungal activities, making them a focal point of contemporary drug discovery research.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial efficacy of 6-Chloro-1-benzothiophene-2-carboxylic acid . This document outlines detailed protocols for preliminary antimicrobial screening and in-depth characterization of its activity, addressing key experimental considerations from compound preparation to data interpretation.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible antimicrobial assays.
Structure and Properties:
-
Molecular Formula: C₉H₅ClO₂S[5]
-
Molecular Weight: 212.65 g/mol [5]
-
Appearance: Typically a crystalline solid.
-
Solubility: While specific solubility data for this compound is not extensively published, a closely related analog, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, is soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at 30 mg/mL, and slightly soluble in ethanol at 1 mg/mL.[6] It is anticipated that this compound will exhibit poor solubility in water.[7]
Stock Solution Preparation:
Given its likely poor aqueous solubility, a high-concentration stock solution should be prepared in an appropriate organic solvent. DMSO is a common choice for in vitro assays due to its high solubilizing power and compatibility with most biological systems at low final concentrations (typically ≤1%).[7]
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL.
-
Gently warm the solution and vortex until the compound is completely dissolved.[8]
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Antimicrobial Susceptibility Testing: Methodologies and Protocols
A tiered approach is recommended for evaluating the antimicrobial properties of a novel compound, starting with primary screening to determine the minimum inhibitory concentration (MIC), followed by more detailed characterization of its antimicrobial effects.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This method is recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13]
Experimental Workflow for Broth Microdilution
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol:
-
Preparation of Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Controls:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum, but no compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Solvent Control: Wells containing CAMHB, bacterial inoculum, and the highest concentration of DMSO used in the assay to ensure the solvent has no inhibitory effect.
-
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Test Microorganism | Gram Stain | MIC of this compound (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | [Insert Value] | [Insert Value] |
| Staphylococcus aureus ATCC 29213 | Gram-positive | [Insert Value] | [Insert Value] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | [Insert Value] | [Insert Value] |
| Candida albicans ATCC 90028 | N/A (Fungus) | [Insert Value] | [Insert Value] |
Agar Disk Diffusion Assay
The agar disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound. It is a simple and widely used screening method.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain a confluent lawn of growth.
-
Disk Preparation and Placement: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the this compound solution. Allow the disks to dry in a sterile environment. Using sterile forceps, place the disks on the inoculated agar surface.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic (e.g., ciprofloxacin).
-
Negative Control: A disk impregnated with the solvent (DMSO) used to dissolve the compound.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disk in millimeters.
Time-Kill Kinetic Assay
The time-kill kinetic assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[14]
Experimental Workflow for Time-Kill Assay
Caption: Workflow for the time-kill kinetic assay.
Detailed Protocol:
-
Preparation: Prepare a standardized bacterial inoculum and add it to flasks containing CAMHB with this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 24 hours and count the number of colony-forming units (CFU).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration and the growth control.
Quality Control
Adherence to rigorous quality control (QC) is essential for the accuracy and reproducibility of antimicrobial susceptibility testing.
-
QC Strains: Standard QC strains with known antimicrobial susceptibility patterns must be included in each assay run.[15] Examples include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.[16]
-
Acceptance Criteria: The results for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST. If QC results are out of range, patient or experimental results should not be reported until the issue is resolved.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial and in-depth evaluation of the antimicrobial properties of this compound. The benzothiophene class of compounds continues to be a rich source of potential new antimicrobial agents.[1][17] Further investigations could explore the mechanism of action, potential for synergy with existing antibiotics, and in vivo efficacy of this promising compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
- 11. EUCAST: Guidance Documents [eucast.org]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. bsac.org.uk [bsac.org.uk]
- 14. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. clsjournal.ascls.org [clsjournal.ascls.org]
- 17. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Derivatization of 6-Chloro-1-benzothiophene-2-carboxylic acid
Introduction and Strategic Importance
6-Chloro-1-benzothiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The benzothiophene scaffold is a prominent pharmacophore found in a range of biologically active compounds, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[1][2][3][4] Derivatization of the C2-carboxylic acid moiety is a primary strategy for modulating the pharmacological profile of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.[5][6][7]
The carboxylic acid group serves as a versatile chemical handle for a variety of transformations, most notably amide bond formation, esterification, and the synthesis of more complex scaffolds like acylhydrazones. These modifications can profoundly impact a molecule's potency, selectivity, and pharmacokinetic properties. This guide provides detailed, field-proven protocols for the most common and impactful derivatization strategies, explaining the causal logic behind experimental choices to ensure reproducible and successful synthesis campaigns.
Foundational Derivatization Strategies
The derivatization of this compound primarily leverages the reactivity of the carboxyl group. The three cornerstone strategies discussed herein are amide coupling, esterification, and acylhydrazone synthesis, each providing access to a distinct chemical space.
Caption: Key derivatization pathways for this compound.
Amide Synthesis via Carbodiimide Coupling
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry.[8][9] The conversion of the carboxylic acid to an amide introduces a stable, planar linkage and a hydrogen bond donor/acceptor system, which is critical for molecular recognition at biological targets. Carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are highly effective for this transformation.[8][10][11] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by an amine nucleophile.[8] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[10][12]
Ester Synthesis via Fischer Esterification
Esterification is a fundamental reaction that replaces the acidic proton of the carboxylic acid, thereby increasing lipophilicity and potentially improving cell membrane permeability. The Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[13][14] The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent (i.e., in large excess) or by removing the water byproduct as it forms.[13]
Acylhydrazone Synthesis for Bioactive Scaffolds
Acylhydrazones are a privileged scaffold in drug design, known to exhibit a wide range of biological activities.[1] The synthesis of acylhydrazones from this compound is a robust two-step process. First, the carboxylic acid is converted to its corresponding carbohydrazide intermediate, typically through an amide coupling reaction with a protected hydrazine like tert-butyl carbazate.[12][15] Following deprotection, this intermediate is then condensed with a diverse range of aldehydes or ketones to yield the final acylhydrazone products. This strategy has been successfully employed to generate potent antimicrobial agents.[1][12]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Protocol 3.1: Amide Synthesis using DCC and DMAP
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Rationale: Dichloromethane (DCM) is used as a dry, relatively inert solvent. The reaction is initiated at 0 °C to control the initial exothermic activation step. DMAP serves as an acylation catalyst, enhancing the rate of amide formation. The dicyclohexylurea (DCU) byproduct is insoluble in DCM, allowing for simple removal by filtration.
Materials:
-
This compound
-
Amine (primary or secondary, 1.0 eq.)
-
Dicyclohexylcarbodiimide (DCC, 1.2 eq.)
-
4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq.) and the desired amine (1.0 eq.) to a round-bottom flask containing anhydrous DCM.
-
Add DMAP (0.1-0.2 eq.) to the mixture.
-
Cool the flask to 0 °C in an ice bath with stirring.
-
In a separate flask, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Protocol 3.2: Two-Step Synthesis of Acylhydrazones
This protocol is adapted from demonstrated syntheses of bioactive acylhydrazones.[1][12]
Caption: Workflow for the two-step synthesis of acylhydrazone derivatives.
Part A: Synthesis of the Hydrazide Intermediate This procedure is analogous to Protocol 3.1, using tert-butyl carbazate as the amine.
-
Under an inert atmosphere, dissolve this compound (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous DCM.[12]
-
Cool the solution to 0 °C and add DMAP (0.13 eq.).[12]
-
Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.
-
Allow the mixture to warm to room temperature and stir for 24 hours.[12]
-
Filter off the DCU precipitate through Celite® and concentrate the filtrate.
-
Purify the crude product, tert-butyl-2-(6-chlorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate, by recrystallization or column chromatography. A yield of 79% has been reported for this step.[12][15]
Part B: Synthesis of the Final Acylhydrazone
-
Dissolve the protected hydrazide intermediate from Part A in DCM.
-
Add trifluoroacetic acid (TFA) dropwise at 0 °C to remove the tert-butyl protecting group. Stir for 2-4 hours at room temperature.
-
Remove all volatiles under reduced pressure to obtain the crude carbohydrazide salt.
-
Dissolve the crude salt and an aldehyde of choice (1.0 eq.) in ethanol or methanol.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the mixture and purify by column chromatography or recrystallization.
Characterization and Data Analysis
Validation of the final product structure and purity is critical. A combination of spectroscopic methods should be employed.
| Technique | Starting Material (this compound) | Expected Changes for Derivatives |
| ¹H NMR | Carboxylic acid proton (broad singlet, ~13.6 ppm in DMSO-d₆). Aromatic protons in characteristic benzothiophene pattern (~7.5-8.3 ppm).[12] | Amide: Disappearance of the carboxylic acid proton; appearance of an amide N-H proton (broad singlet, typically 8-10 ppm) and signals corresponding to the coupled amine. |
| Ester: Disappearance of the carboxylic acid proton; appearance of signals corresponding to the alcohol moiety (e.g., a singlet at ~3.8 ppm for a methyl ester). | ||
| ¹³C NMR | Carbonyl carbon signal around 163.5 ppm (in DMSO-d₆).[12] | Shift in the carbonyl carbon signal. Appearance of new signals from the incorporated amine or alcohol. |
| Mass Spec (ESI) | Expected [M-H]⁻ or [M+H]⁺ ion corresponding to C₉H₅ClO₂S (MW: 212.65). | [M+H]⁺ or [M-H]⁻ ion corresponding to the mass of the final derivative. |
| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹). C=O stretch (~1680-1710 cm⁻¹). | Amide: Disappearance of broad O-H. Appearance of N-H stretch (~3200-3400 cm⁻¹). C=O stretch shifts to ~1630-1680 cm⁻¹. |
| Ester: Disappearance of broad O-H. C=O stretch shifts to ~1730-1750 cm⁻¹. Appearance of C-O stretch (~1100-1300 cm⁻¹). |
Table 1: Summary of Expected Analytical Data
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]
- 5. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. hepatochem.com [hepatochem.com]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: Developing Novel Assays for the Characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid
Abstract
This guide provides a detailed framework for the development and implementation of a tiered assay cascade to characterize 6-Chloro-1-benzothiophene-2-carboxylic acid. Benzothiophene derivatives have emerged as a promising scaffold for enzyme inhibition, with known activity against targets such as Fatty Acid Amide Hydrolase (FAAH)[1]. As such, this document focuses on establishing the inhibitory activity and mechanism of action of this compound against FAAH, a critical enzyme in the endocannabinoid system and a key therapeutic target for pain and inflammation[2][3]. We present a strategic workflow progressing from initial high-throughput biochemical screening to more complex, secondary biochemical and cell-based target engagement assays. Detailed, step-by-step protocols are provided for a fluorometric activity assay, a Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay, and a cell-based AlphaLISA® substrate accumulation assay. The causality behind experimental design choices, inclusion of self-validating controls, and methods for data interpretation are discussed to ensure scientific rigor and trustworthiness.
Target Rationale: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme belonging to the serine hydrolase family[4][5]. Its primary function is the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA) and the sleep-inducing lipid oleamide[5][6]. By hydrolyzing these signaling lipids, FAAH effectively terminates their action, playing a crucial role in regulating the endocannabinoid system[7].
The catalytic mechanism of FAAH involves an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142)[8]. Pharmacological inhibition of FAAH prevents the breakdown of anandamide, leading to elevated endogenous levels. This enhancement of the endocannabinoid tone has been shown to produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists[3][4]. Consequently, FAAH is considered a high-value therapeutic target, and the identification of potent and selective inhibitors is a key objective in drug discovery[9]. The benzothiophene scaffold present in this compound is found in other known FAAH inhibitors, making this enzyme a logical and compelling target for investigation[1].
Integrated Assay Development Strategy
A multi-assay strategy is essential for comprehensively characterizing a potential enzyme inhibitor. The workflow should validate the compound's activity and elucidate its mechanism of action, progressing from simplified biochemical systems to more physiologically relevant cellular models. This tiered approach ensures that resources are focused on compounds with genuine potential.
Caption: Tiered assay cascade for inhibitor characterization.
Protocol 1: Fluorometric FAAH Inhibition Assay
This initial assay is designed for rapid screening and determination of the compound's half-maximal inhibitory concentration (IC50).
Principle of the Assay This biochemical assay quantifies the enzymatic activity of FAAH by monitoring the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, into a highly fluorescent product (7-amino-4-methylcoumarin, AMC)[10][11]. An inhibitor will reduce the rate of this reaction, resulting in a decreased fluorescence signal. The signal is directly proportional to enzyme activity.
Experimental Design Considerations
-
Substrate Concentration: To effectively identify competitive inhibitors, the substrate concentration should be set at or below its Michaelis-Menten constant (Km)[12][13]. This ensures that the inhibitor does not have to overcome a saturating level of substrate to bind to the enzyme's active site.
-
Initial Velocity: All measurements must be taken during the linear phase of the reaction (initial velocity conditions) to ensure the observed inhibition is not an artifact of substrate depletion or product inhibition[12].
-
Controls: The inclusion of appropriate controls is critical for data normalization and validation. The 0% inhibition control (vehicle) represents maximum enzyme activity, while a known, potent FAAH inhibitor serves as the 100% inhibition control[13][14].
Materials and Reagents
-
Recombinant Human FAAH
-
FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
This compound (Test Compound)
-
AMC-arachidonoyl amide (Substrate)
-
JZL195 or similar potent FAAH inhibitor (Positive Control)[11]
-
DMSO (Vehicle)
-
96-well or 384-well solid black microplates
-
Fluorescence microplate reader (Ex/Em = 340-360 nm/450-465 nm)[11]
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Enzyme Preparation: Dilute the recombinant FAAH stock to the desired working concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined via an enzyme titration experiment to find a concentration that yields a robust signal within the linear range of the reaction.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution to the appropriate wells of the microplate.
-
For controls, add 1 µL of DMSO (0% inhibition/vehicle) and 1 µL of the positive control inhibitor (e.g., 10 µM JZL195 for 100% inhibition).
-
-
Enzyme Addition & Pre-incubation: Add 50 µL of the diluted FAAH enzyme solution to all wells except the "No Enzyme" background control wells. Add 50 µL of Assay Buffer to the background wells.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the test compound to bind to the enzyme before the reaction starts[14][15].
-
Reaction Initiation: Prepare the substrate solution by diluting the AMC-arachidonoyl amide stock in FAAH Assay Buffer to a final concentration at or near its Km (typically ~10-20 µM)[15].
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes[10].
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the kinetic read).
-
Subtract the rate of the "No Enzyme" control from all other wells.
-
Normalize the data: % Inhibition = 100 * (1 - ([Rate_Compound] - [Rate_100%_Inhibition]) / ([Rate_0%_Inhibition] - [Rate_100%_Inhibition])).
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Data Presentation
| Concentration (µM) | % Inhibition |
| 100.000 | 98.5 |
| 33.333 | 95.2 |
| 11.111 | 89.1 |
| 3.704 | 75.4 |
| 1.235 | 51.2 |
| 0.412 | 24.8 |
| 0.137 | 9.1 |
| 0.046 | 2.3 |
| Calculated IC50 | 1.2 µM |
Protocol 2: HTRF Competitive Binding Assay
This secondary assay confirms direct binding of the compound to the target enzyme and provides a highly robust measure of potency, as it is less susceptible to interferences that can affect activity-based assays.
Principle of the Assay HTRF combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved (TR) measurement, which minimizes background fluorescence[16][17][18]. In this competitive assay, a fluorescently labeled tracer compound that binds to FAAH is used. This tracer is brought into proximity with an antibody against FAAH (or a tag on the enzyme) that is labeled with a FRET donor (e.g., Europium cryptate). When the donor is excited, it transfers energy to the tracer (acceptor), generating a FRET signal. A non-labeled inhibitor, such as our test compound, will compete with the tracer for binding to FAAH, disrupting the FRET pair and causing a decrease in the signal[16][19].
Caption: Principle of the competitive HTRF binding assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare serial dilutions of the test compound in the selected HTRF assay buffer.
-
Assay Plate Setup: In a low-volume white 384-well plate, add 2 µL of the serially diluted test compound, DMSO for the high signal control (maximum binding), and a saturating concentration of a non-labeled reference binder for the low signal control (non-specific binding).
-
Reagent Addition: Add 4 µL of the FAAH enzyme mixed with the anti-FAAH-Europium cryptate antibody conjugate.
-
Add 4 µL of the fluorescently labeled tracer.
-
Incubation: Seal the plate and incubate for the recommended time (e.g., 60-120 minutes) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm) after a time delay[18][20].
-
Data Analysis:
-
Calculate the HTRF ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Normalize the data using the high and low signal controls.
-
Plot the normalized signal versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50.
-
Hypothetical Data Presentation
| Concentration (µM) | HTRF Ratio | % Competition |
| 100.000 | 1520 | 99.1 |
| 33.333 | 1680 | 96.5 |
| 11.111 | 2450 | 84.8 |
| 3.704 | 4890 | 49.3 |
| 1.235 | 6850 | 19.1 |
| 0.412 | 7950 | 2.5 |
| 0.137 | 8100 | 0.0 |
| Calculated IC50 | 3.6 µM |
Protocol 3: AlphaLISA® Cell-Based Substrate Accumulation Assay
This assay measures the consequence of FAAH inhibition in a cellular context, confirming that the compound is cell-permeable and engages its target to produce a functional outcome.
Principle of the Assay AlphaLISA (Amplified Luminescent Proximity Homogenous Assay) is a bead-based technology that measures molecular interactions[21][22]. In this setup, cells are treated with the inhibitor, which should cause an accumulation of the endogenous FAAH substrate, anandamide (AEA). After cell lysis, the lysate is analyzed. One AlphaLISA bead (Donor) is coated with an antibody that captures AEA. A second bead (Acceptor) is coated with another antibody that binds to a different epitope on AEA. When both antibodies bind to the same AEA molecule, the beads are brought into close proximity (~200 nm)[23]. Upon laser excitation of the Donor bead, singlet oxygen is generated, which diffuses to the Acceptor bead, triggering a chemiluminescent signal[24]. The signal is directly proportional to the amount of AEA in the lysate.
Caption: AlphaLISA sandwich assay for analyte detection.
Step-by-Step Protocol
-
Cell Culture and Treatment: Plate cells expressing FAAH (e.g., HEK293, neuroblastoma lines) in a 96-well culture plate and grow to ~80-90% confluency.
-
Remove the culture medium and replace it with fresh medium containing the serially diluted test compound. Include DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 2-4 hours) to allow for FAAH inhibition and subsequent accumulation of endogenous AEA.
-
Cell Lysis: Aspirate the medium and add 50 µL of AlphaLISA Lysis Buffer to each well. Incubate on a shaker for 10 minutes at room temperature.
-
Assay Reaction:
-
Transfer 5-10 µL of the cell lysate to a 384-well ProxiPlate.
-
Add a mix of the anti-AEA Acceptor beads and biotinylated anti-AEA antibody. Incubate for 60 minutes.
-
Add Streptavidin-coated Donor beads. Incubate for 30-60 minutes in the dark[22].
-
-
Signal Detection: Read the plate on an AlphaLISA-capable plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of AEA to quantify the amount in the cell lysates.
-
Plot the concentration of accumulated AEA versus log[Compound Concentration].
-
Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).
-
Hypothetical Data Presentation
| Concentration (µM) | AEA Level (nM) |
| 100.000 | 15.2 |
| 33.333 | 14.9 |
| 11.111 | 13.5 |
| 3.704 | 10.8 |
| 1.235 | 7.6 |
| 0.412 | 4.1 |
| 0.137 | 2.5 |
| 0.000 (Vehicle) | 2.2 |
| Calculated EC50 | 1.8 µM |
Conclusion
The suite of assays described in this document provides a robust, logical, and technically sound pathway for the comprehensive characterization of this compound as a potential FAAH inhibitor. By progressing from high-throughput biochemical screening to detailed mechanistic and cell-based functional studies, researchers can confidently establish the compound's potency, mode of action, and cellular efficacy. This structured approach, grounded in established principles of enzyme assay development[12][25], ensures the generation of high-quality, reproducible data essential for advancing promising compounds in the drug discovery pipeline.
References
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 5. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. caymanchem.com [caymanchem.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HTRF Principle | Revvity [revvity.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 20. berthold.com [berthold.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. revvity.com [revvity.com]
- 24. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of 6-Chloro-1-benzothiophene-2-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 6-Chloro-1-benzothiophene-2-carboxylic acid. This document outlines a strategic, tiered approach to characterizing the biological activity of this compound, beginning with fundamental cytotoxicity assessments and progressing to more specific assays targeting potential anti-inflammatory and enzyme inhibitory actions, which are common for the benzothiophene scaffold.[1][2]
Introduction to this compound
This compound is a heterocyclic compound featuring a benzothiophene core.[3][4][5][6] The benzothiophene moiety is a key pharmacophore in numerous biologically active molecules, with derivatives exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory activities.[7][8][9] Notably, a structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDC), highlighting the potential for this class of compounds to modulate key enzymatic pathways.[10]
Given its structural features, this compound warrants a systematic in vitro investigation to elucidate its bioactivity profile. The following protocols are designed to provide a robust framework for this evaluation, ensuring scientific integrity and generating reliable, reproducible data.
Compound Profile:
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂S | [3][4] |
| Molecular Weight | 212.65 g/mol | [3][4] |
| CAS Number | 26018-73-5 | [3][4][6] |
| Appearance | White to off-white powder | Inferred from typical appearance of similar compounds |
| Solubility | Soluble in DMSO and other organic solvents | [7] |
Experimental Workflow: A Tiered Approach
A logical, stepwise approach is crucial for the efficient and cost-effective evaluation of a novel compound. The proposed workflow prioritizes understanding the compound's safety profile before proceeding to more complex functional assays.
Caption: Tiered workflow for in vitro evaluation of this compound.
Tier 1: Foundational Assays - Cytotoxicity Screening
Rationale: Before assessing the therapeutic potential of a compound, it is imperative to determine its cytotoxic profile.[11][12][13] This initial screen identifies the concentration range at which the compound is toxic to cells, thereby establishing a safe therapeutic window for subsequent functional assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Protocol 3.1: MTT Assay for Cell Viability
This protocol details the procedure for evaluating the effect of this compound on the viability of a selected cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa if investigating anticancer potential).
Materials:
-
HEK293 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Compound Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[8] During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results to determine the CC50 (50% cytotoxic concentration).
Hypothetical Data Summary:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 4.8 |
| 10 | 90.1 ± 6.2 |
| 50 | 75.4 ± 7.3 |
| 100 | 48.9 ± 5.9 |
Tier 2: Functional Screening Assays
Based on the known activities of benzothiophene derivatives, investigating the anti-inflammatory and enzyme inhibitory potential of this compound is a logical next step.
Protocol 4.1: Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by macrophages is a hallmark of inflammation.[14] This assay measures the ability of the test compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation studies.[8][14][15]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.[8]
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for direct effects on NO production). Incubate for 24 hours.[8]
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and mix with 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.[8] The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated positive control.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Protocol 4.2: Enzyme Inhibition Screening
Rationale: Given that a similar benzothiophene derivative inhibits BCKDC kinase[10][16], it is plausible that this compound may also target kinases or other enzymes. A broad-panel kinase inhibition assay is an effective way to screen for such activity. This is often performed as a service by specialized companies, but a general protocol for a representative kinase, such as a member of the MAPK family, is provided.
Materials (Example for a generic kinase assay):
-
Recombinant active kinase
-
Specific peptide substrate for the kinase
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature. The kinase will transfer phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase reaction.
-
Luminescence Measurement: Read the luminescence on a plate reader. The light signal is proportional to the ADP concentration, and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value if significant inhibition is observed.
Conclusion and Future Directions
The protocols outlined in these application notes provide a structured and scientifically sound approach to the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, anti-inflammatory potential, and enzyme inhibitory activity, researchers can build a comprehensive profile of this novel compound. Positive results in these assays would warrant further investigation into the specific molecular mechanisms of action, such as identifying the precise enzymatic target or elucidating its impact on inflammatory signaling pathways like NF-κB and MAPK.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound - C9H5ClO2S | CSSB00000068884 [chem-space.com]
- 6. This compound | CAS 26018-73-5 [matrix-fine-chemicals.com]
- 7. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. benchchem.com [benchchem.com]
Application Note & Protocols: Synthetic Routes to Functionalized 6-Chloro-1-benzothiophene-2-carboxylic acid
Introduction
The 6-Chloro-1-benzothiophene-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are integral to a range of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The rigid benzothiophene core provides a robust framework for introducing diverse functionalities, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. For instance, this core is related to FDA-approved drugs like raloxifene and zileuton, highlighting its significance in drug design.[1]
The development of efficient, scalable, and versatile synthetic routes to access this key intermediate is paramount for advancing drug discovery programs. This guide provides an in-depth analysis of several field-proven synthetic strategies, complete with detailed protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the optimal route for their specific needs.
Strategic Overview: Retrosynthetic Analysis
A logical approach to synthesizing the target molecule involves dissecting it into readily available starting materials. The primary disconnection points are the C-S bonds that form the thiophene ring, leading to several convergent strategies.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals three primary strategies that will be explored in detail:
-
Route A: Annulation of a Substituted Thiophenol: A classic and robust method involving the reaction of a pre-functionalized thiophenol with a suitable C2-electrophile.
-
Route B: Electrophilic Cyclization of an o-Alkynyl Thioanisole: A modern approach offering high efficiency and control over substitution patterns.[1][3]
-
Route C: The Gewald Reaction with Subsequent Functionalization: A versatile multicomponent reaction to build a 2-aminothiophene, which then serves as a versatile intermediate.[4][5]
Route A: Annulation via 5-Chloro-2-mercaptobenzoic acid
This strategy is one of the most direct methods, constructing the thiophene ring onto a commercially available or readily synthesized chlorothiophenol derivative. The key steps are the S-alkylation of the thiophenol followed by an intramolecular condensation to close the ring.
Mechanistic Rationale: The synthesis begins with the nucleophilic attack of the thiolate, generated in situ, on an α-halo ester like ethyl bromopyruvate. This S-alkylation step forms a thioether intermediate. Subsequent base-mediated intramolecular cyclization, likely a Dieckmann-type condensation, followed by dehydration, yields the benzothiophene ester, which is then hydrolyzed to the target carboxylic acid.
Caption: Workflow for the Thiophenol Annulation Route.
Protocol 1: Synthesis via Thiophenol Annulation
Materials:
-
5-Chloro-2-mercaptobenzoic acid (or its precursor, 2,6-dichlorobenzonitrile)[6]
-
Ethyl bromopyruvate
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K2CO3)
-
Ethanol (anhydrous)
-
Polyphosphoric acid (PPA) or Eaton's Reagent (P2O5 in MsOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate, Hexanes, Dichloromethane (DCM) for extraction and purification
Procedure:
-
S-Alkylation:
-
To a solution of 5-chloro-2-mercaptobenzoic acid (1.0 eq) in anhydrous ethanol, add sodium ethoxide (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 20 minutes until a clear solution of the thiolate is formed.
-
Add ethyl bromopyruvate (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Intramolecular Cyclization:
-
Caution: PPA is highly viscous and corrosive. Eaton's reagent is highly corrosive. Handle with appropriate PPE in a fume hood.
-
Add the crude thioether from the previous step to polyphosphoric acid (10x by weight).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction mixture will become dark.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water. The solid is the crude ethyl 6-chloro-1-benzothiophene-2-carboxylate.
-
-
Saponification:
-
Suspend the crude ester in a mixture of ethanol and 2M aqueous NaOH solution.
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and TLC indicates complete conversion.
-
Cool the solution to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with DCM to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.
-
The desired product, this compound, will precipitate as a solid.[2]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
-
Route B: Electrophilic Cyclization of an o-Alkynyl Thioanisole
This modern and powerful route builds the benzothiophene core via an electrophile-mediated cyclization of a strategically substituted thioanisole.[1][3] This method offers excellent functional group tolerance and often proceeds in high yields under mild conditions.
Mechanistic Rationale: The synthesis of the o-alkynyl thioanisole precursor is typically achieved via Sonogashira coupling. The key cyclization step is initiated by an electrophile (e.g., I+, Br+, S+). The alkyne's π-system attacks the electrophile, forming a vinyl cation intermediate. The proximate thioether then acts as a nucleophile, attacking the intermediate in a 5-exo-dig cyclization to form a thiophenium species, which then aromatizes to the stable benzothiophene product.[1][3]
Caption: Workflow for the Electrophilic Cyclization Route.
Protocol 2: Synthesis via Electrophilic Cyclization
Materials:
-
1-Bromo-4-chloro-2-iodobenzene
-
n-Butyllithium (n-BuLi)
-
Sulfur powder
-
Methyl iodide (MeI)
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh3)4, CuI, Triethylamine (TEA)
-
N-Iodosuccinimide (NIS) or Iodine (I2)
-
Tetrabutylammonium fluoride (TBAF)
-
Chromium trioxide (CrO3), Sulfuric acid (H2SO4), Acetone (for Jones oxidation)
-
THF, DCM, Acetonitrile (ACN)
Procedure:
-
Precursor Synthesis (2-Bromo-5-chlorothioanisole):
-
This reaction must be performed under strict anhydrous and inert conditions.
-
Dissolve 1-bromo-4-chloro-2-iodobenzene (1.0 eq) in dry THF and cool to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to achieve lithium-halogen exchange at the iodine position.
-
Add finely ground sulfur powder (1.2 eq) in one portion. The solution will change color.
-
Stir at -78 °C for 1 hour, then warm to room temperature over 2 hours.
-
Re-cool the mixture to 0 °C and add methyl iodide (1.5 eq). Stir at room temperature overnight.
-
Quench with saturated NH4Cl solution and extract with ether. Purify by column chromatography (hexanes) to yield 2-bromo-5-chlorothioanisole.
-
-
Sonogashira Coupling:
-
To a solution of 2-bromo-5-chlorothioanisole (1.0 eq) in degassed TEA, add trimethylsilylacetylene (1.5 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).
-
Heat the reaction to 60 °C under nitrogen for 6-8 hours.
-
Cool, filter through Celite, and concentrate. Purify by column chromatography to yield the o-(trimethylsilylethynyl)thioanisole intermediate.
-
-
Electrophilic Cyclization & Functionalization:
-
Dissolve the silyl-protected alkyne (1.0 eq) in ACN and add NIS (1.2 eq). Stir at room temperature for 1-2 hours until cyclization is complete (monitored by TLC).
-
Concentrate the mixture. The crude product is 6-chloro-2-(trimethylsilyl)-1-benzothiophene.
-
Dissolve the crude TMS-benzothiophene in THF and add TBAF (1.1 eq, 1M in THF). Stir for 30 minutes to remove the silyl group. Work up to isolate the 6-chloro-1-benzothiophene.
-
Alternative direct carboxylation might be possible, but oxidation of a 2-lithiated species is a reliable route.
-
Lithiate the 6-chloro-1-benzothiophene at the 2-position with n-BuLi at -78 °C, then quench with solid CO2 (dry ice). Acidic workup provides the target acid.
-
Route C: The Gewald Reaction and Subsequent Modification
The Gewald reaction is a powerful, one-pot, three-component synthesis of 2-aminothiophenes.[4][5] While it does not directly yield the carboxylic acid, the resulting 2-amino-3-cyano (or 3-ester) functionality is a highly versatile handle for further chemical manipulation, making this a valuable route for library synthesis.
Mechanistic Rationale: The reaction proceeds through an initial Knoevenagel condensation between the ketone and the active methylene compound (e.g., malononitrile).[4][7] This is followed by the addition of elemental sulfur to the α-position of the nitrile, forming a thiolate intermediate. This intermediate then undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[4] The amino group can then be converted to the carboxylic acid via a Sandmeyer-type reaction sequence.
Caption: Workflow for the Gewald and Functionalization Route.
Protocol 3: Synthesis via Gewald Reaction
Materials:
-
4-Chlorophenylacetone (or a suitable precursor that leads to the benzothiophene upon cyclization/aromatization)
-
Malononitrile or Ethyl Cyanoacetate
-
Elemental Sulfur (S8)
-
Morpholine or Triethylamine (base catalyst)
-
Sodium Nitrite (NaNO2)
-
Copper(I) Cyanide (CuCN), Potassium Cyanide (KCN)
-
Sulfuric Acid (H2SO4)
-
Ethanol, DMF
Procedure:
-
Gewald Three-Component Reaction:
-
Note: This example forms a thiophene that would require subsequent annulation to form the benzo[b]thiophene. A more direct approach uses a cyclic ketone precursor.
-
To a flask containing ethanol, add 4-chlorophenylacetone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add morpholine (0.2 eq) as a catalyst.
-
Heat the mixture to 50-60 °C and stir for 4-6 hours. The product often precipitates from the solution upon cooling.
-
Filter the solid product, wash with cold ethanol, and dry. The product is the corresponding 2-aminothiophene.
-
-
Sandmeyer Reaction (Amino to Cyano Conversion):
-
Caution: KCN/CuCN are highly toxic. Perform in a well-ventilated fume hood with appropriate safety measures.
-
Suspend the 2-aminothiophene (1.0 eq) in a mixture of water and concentrated H2SO4 at 0 °C.
-
Add a solution of NaNO2 (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCN (1.3 eq) and KCN (2.6 eq) in water at 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After addition is complete, heat the mixture for an additional 30 minutes.
-
Cool to room temperature, and extract the dinitrile product with an organic solvent like toluene. Purify by chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Heat the dinitrile product in concentrated sulfuric acid or a mixture of acetic acid and H2SO4 to hydrolyze both nitrile groups to carboxylic acids.
-
Careful control of conditions may allow for selective hydrolysis. Subsequent decarboxylation of the 3-position acid can be achieved by heating.
-
Pour the reaction mixture onto ice, collect the precipitated dicarboxylic acid, and purify.
-
Comparative Analysis of Synthetic Routes
| Feature | Route A: Thiophenol Annulation | Route B: Electrophilic Cyclization | Route C: Gewald & Functionalization |
| Starting Materials | Substituted thiophenols | Halogenated aromatics, alkynes | Ketones, active methylenes, sulfur |
| Number of Steps | 2-3 steps | 3-4 steps | 3+ steps |
| Typical Overall Yield | Moderate to Good | Good to Excellent | Moderate (multi-step) |
| Key Advantages | Direct, uses common transformations | High efficiency, mild conditions, good functional group tolerance[1][3] | High versatility, library synthesis, uses simple starting materials[4][5] |
| Key Challenges | Availability of thiophenol precursor, potentially harsh cyclization conditions | Multi-step precursor synthesis, cost of Pd catalysts | Multiple steps, use of highly toxic reagents (cyanides), potential regioselectivity issues |
| Scalability | Generally good | Good, but catalyst cost can be a factor | Moderate, handling of toxic reagents can be a barrier |
Conclusion
The synthesis of this compound can be achieved through several strategic pathways.
-
Route A (Thiophenol Annulation) is a reliable and direct method, ideal when the corresponding 5-chloro-2-mercaptobenzoic acid is accessible.
-
Route B (Electrophilic Cyclization) represents a more modern and often higher-yielding approach, particularly suitable for creating diverse analogs with excellent control.[1]
-
Route C (Gewald Reaction) offers the most flexibility for creating a wide range of substituted analogs from simple building blocks, though it requires a longer synthetic sequence to arrive at the target acid.
The choice of synthesis will depend on the specific requirements of the research program, considering factors such as precursor availability, desired scale, cost, and the need for analog synthesis. Each described protocol provides a robust starting point for researchers and drug development professionals working with this important heterocyclic scaffold.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 6-Chloro-1-benzothiophene-2-carboxylic acid synthesis
Technical Support Center: Synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental issues, and ensuring the integrity of your synthesis. Our guidance is grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale method for synthesizing this compound?
A1: The most frequently cited and dependable method is the basic hydrolysis of a corresponding ester, typically ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.[1] This reaction is robust, generally high-yielding, and involves straightforward purification procedures. The process involves saponification of the ester using a strong base like sodium hydroxide (NaOH), followed by acidification to precipitate the desired carboxylic acid.
Q2: Why is NaOH in ethanol/water a preferred system for the hydrolysis step?
A2: This solvent system is ideal for several reasons. Ethanol is an excellent solvent for the starting ester, ensuring the reaction mixture remains homogeneous. Water is necessary to dissolve the sodium hydroxide and to facilitate the hydrolysis reaction itself. The combination allows the reaction to proceed efficiently at or slightly above room temperature, minimizing the risk of side reactions that could occur at higher temperatures.[1]
Q3: What are the critical physical and chemical properties of the final product I should be aware of?
A3: this compound is typically a white to off-white solid.[1][2] It is important to be aware of its molecular formula, C₉H₅ClO₂S, and molecular weight, approximately 212.65 g/mol .[3][4] For characterization, key NMR peaks in DMSO-d₆ include a broad singlet for the carboxylic proton around 13.57 ppm and distinct signals in the aromatic region.[1][2] Safety considerations are also paramount; the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3]
Q4: Can I use a different base, like potassium hydroxide (KOH), for the hydrolysis?
A4: Yes, potassium hydroxide can be used as an alternative to sodium hydroxide. Both are strong bases capable of effectively saponifying the ester. The choice between them often comes down to laboratory availability and cost. Molar equivalents should be adjusted based on the molecular weight of the base used. The fundamental reaction mechanism and workup procedure remain the same.
Experimental Protocol: Ester Hydrolysis
This protocol is adapted from established literature procedures for the synthesis of this compound from its ethyl ester.[1]
Workflow Overview
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol (EtOH).
-
Base Addition: To the stirred solution, add a solution of 3N sodium hydroxide (NaOH) (2.0 eq.).
-
Reaction: Allow the solution to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (in vacuo) to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water, then cool in an ice bath. Slowly acidify the mixture by adding 1N hydrochloric acid (HCl) dropwise until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Typical Yield (%) | Reference |
| Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | 1.0 | Starting Material | - | [1] |
| Sodium Hydroxide (3N solution) | 2.0 | Hydrolysis Reagent | - | [1] |
| Hydrochloric Acid (1N solution) | As needed | Acidification | - | [1] |
| Product | - | This compound | 87% | [1][2] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
A diminished yield is the most frequent challenge. A systematic approach is required to diagnose the cause.
Caption: Decision-making flowchart for troubleshooting low product yield.
-
Symptom: After the final concentration step, the mass of the isolated product is significantly lower than the theoretical yield.
-
Possible Cause 1: Incomplete Hydrolysis. The saponification reaction did not go to completion.
-
Rationale: The reaction may require more time, or the activity of the base could be compromised (e.g., old NaOH solution that has absorbed atmospheric CO₂).
-
Suggested Solution:
-
Time: Ensure the reaction is stirred for at least 12-16 hours. Use TLC to confirm the disappearance of the starting ester spot.
-
Temperature: If time is a constraint, the reaction can be gently warmed to 35-40°C to increase the rate. However, avoid excessive heat which could promote side reactions.
-
Reagents: Use a freshly prepared and standardized NaOH solution.
-
-
-
Possible Cause 2: Product Loss During Workup. The carboxylic acid was not fully precipitated or extracted.
-
Rationale: this compound has some solubility in water, especially if the pH is not sufficiently acidic. During extraction, an emulsion can form, trapping the product.
-
Suggested Solution:
-
Acidification: Use pH paper to confirm that the aqueous layer is strongly acidic (pH 2-3) before extraction. Add HCl until no further precipitation is observed.
-
Extraction: Increase the number of extractions with ethyl acetate (e.g., from 3 to 5) to ensure complete recovery from the aqueous phase.
-
Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.
-
-
Issue 2: Product is an Oil or Gummy Solid Instead of a Crystalline Powder
-
Symptom: The final product after solvent removal is a viscous oil or a non-crystalline solid.
-
Possible Cause: Presence of Impurities. Residual solvent or byproducts are plasticizing the solid product.
-
Rationale: Solvents like ethanol or ethyl acetate can be difficult to remove completely without adequate drying under high vacuum. The presence of unreacted starting material or side products can also inhibit crystallization.
-
Suggested Solution:
-
Drying: Dry the product under high vacuum for several hours, possibly with gentle heating (e.g., 40-50°C) if the product is thermally stable.
-
Recrystallization: If impurities are suspected, recrystallization is an effective purification method. A solvent system like ethanol/water or ethyl acetate/hexanes can be explored to induce the formation of a crystalline solid.[2]
-
-
Issue 3: Unexpected Peaks in NMR or Mass Spectrum
-
Symptom: The characterization data (e.g., ¹H NMR, ¹³C NMR, MS) shows signals that do not correspond to the desired product.
-
Possible Cause 1: Unreacted Starting Material. The hydrolysis was incomplete.
-
Rationale: As discussed in "Low Yield," this is a common issue. The ethyl group signals from the ester will be visible in the ¹H NMR spectrum.
-
Suggested Solution: Re-subject the impure material to the hydrolysis conditions or purify via column chromatography.
-
-
Possible Cause 2: Decarboxylation. The product is sensitive to heat and may decarboxylate under harsh conditions.
-
Rationale: While generally stable, prolonged exposure to high temperatures, especially under acidic or basic conditions, can potentially lead to the loss of the carboxylic acid group.
-
Suggested Solution: Avoid excessive heating during reaction workup and purification. Perform all concentration steps at moderate temperatures (e.g., bath temperature < 50°C).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Low Yield in 6-Chloro-1-benzothiophene-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in their synthetic workflows. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My final saponification step to produce this compound from its ethyl ester is resulting in a very low yield. What are the most common causes?
Low yield in the hydrolysis of the precursor ester (e.g., ethyl 6-chlorobenzo[b]thiophene-2-carboxylate) is a frequent bottleneck. The primary causes are typically:
-
Incomplete Hydrolysis: The ester may be sterically hindered or poorly soluble in the reaction medium, leading to incomplete conversion. The strength and concentration of the base are critical; insufficient base will result in an incomplete reaction.[1][2]
-
Suboptimal Reaction Conditions: Inadequate reaction time or temperature can prevent the reaction from reaching completion. While heating can increase the rate, excessive temperatures may promote side reactions.
-
Workup and Isolation Issues: The product is an acid and will form a carboxylate salt under basic conditions. Improper acidification during workup can lead to the loss of product in the aqueous phase. The final product must be fully protonated (precipitated) by adjusting the pH to be sufficiently acidic before extraction or filtration.[1][2]
-
Impurity of the Starting Ester: The yield of the final acid is directly dependent on the purity of the starting ester. Impurities from the preceding cyclization step can interfere with hydrolysis or complicate the purification process.
Q2: My overall yield is poor, even before the final hydrolysis. Where should I begin troubleshooting the synthesis of the benzothiophene core?
The construction of the benzothiophene ring system is often the most challenging part of the synthesis. If your precursor yield is low, a systematic review of the cyclization strategy is necessary. For instance, in syntheses involving the reaction of a substituted benzonitrile (like 2-fluoro-5-chlorobenzonitrile) with a thioglycolate ester, several factors are critical:
-
Base and Solvent System: The choice of base and solvent is crucial for the initial nucleophilic aromatic substitution (SNAr) and subsequent intramolecular cyclization. A strong, non-nucleophilic base is often required.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for these transformations.[3]
-
Reactivity of Starting Materials: Electron-withdrawing groups on the aromatic ring (like the chloro- and cyano- groups) are necessary to activate the ring for SNAr. The quality and reactivity of the thioglycolate ester are also paramount.[4]
Q3: I'm observing significant impurities in my final product after acidification. What are the likely side products and how can I improve purity?
Common impurities can include unreacted starting ester, byproducts from the cyclization step, or degradation products.
-
Unreacted Starting Material: If the hydrolysis was incomplete, the starting ester will be a major contaminant.
-
Decarboxylation Product: Although less common under standard hydrolysis conditions, prolonged exposure to high heat or strong acid can potentially lead to some decarboxylation, yielding 6-chlorobenzo[b]thiophene.[5]
-
Purification Strategy: The two most effective purification methods are recrystallization and column chromatography.[6]
-
Recrystallization: An effective method for removing minor impurities if a suitable solvent system can be found. Ethanol or ethyl acetate are often good starting points for recrystallization of the crude product.[1]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is the preferred method for separating the desired acid from non-polar impurities like the starting ester.[6] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Q4: How significant is the risk of decarboxylation for this compound?
Decarboxylation involves the loss of CO₂ from the carboxylic acid group. For aromatic carboxylic acids, this process is typically facilitated by high temperatures and/or strongly acidic conditions.[7] Aromatic acids bearing electron-releasing substituents are particularly susceptible to decarboxylation in boiling strong acids like 48% hydrobromic acid.[5]
For this compound, the chloro- group is electron-withdrawing, which lends some stability to the carboxyl group. Under typical saponification (basic hydrolysis) and subsequent acidic workup conditions at or near room temperature, significant decarboxylation is not expected. However, it becomes a risk if the product is subjected to prolonged reflux in strong acid or high-temperature purification methods like distillation.
Troubleshooting Guides & Protocols
Problem 1: Low Conversion During Saponification of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
This is often the final step in the synthesis, and maximizing its efficiency is key to a good overall yield. A published, high-yield procedure involves using sodium hydroxide in ethanol.[1][2]
Causality: Saponification is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The reaction is an equilibrium, but the final deprotonation of the resulting carboxylic acid by the base drives it to completion. Using a sufficient excess of a strong base (like NaOH) and ensuring the ester is fully dissolved (e.g., in a co-solvent like ethanol) is essential for high conversion.
Caption: Troubleshooting workflow for the saponification step.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydroxide (NaOH) | Strong, inexpensive, and effective for ester hydrolysis. |
| Equivalents of Base | 2.0 - 3.0 eq. | Ensures complete reaction by driving the equilibrium forward.[1] |
| Solvent | Ethanol / Water | Co-solvent system ensures solubility of both the ester and the NaOH.[1][2] |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with minimizing potential side reactions. |
| Time | 12 - 24 hours | Allows the reaction to proceed to completion at moderate temperatures.[1] |
Problem 2: Impure Product After Workup and Isolation
The purity of the crude product is critical for obtaining the final compound in high quality. If you observe multiple spots on TLC or peaks in your analytical data, a robust purification protocol is needed.
Causality: The crude product precipitates upon acidification of the reaction mixture. Any acid-insoluble impurities present in the reaction, such as unreacted starting ester, will co-precipitate. Recrystallization works by exploiting differences in solubility between the product and impurities in a given solvent at different temperatures. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities remain in solution.
-
Transfer Crude Product: Place the dried, crude this compound into an appropriately sized Erlenmeyer flask.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., ethyl acetate or an ethanol/water mixture) to the flask, just enough to form a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until all of the solid just dissolves. Avoid adding a large excess of solvent.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Detailed Experimental Protocol
Optimized Saponification of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
This protocol is adapted from a reported high-yield synthesis.[1][2]
-
Dissolve Ester: In a round-bottom flask, dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol (approx. 3.5 mL per 1.0 g of ester).
-
Prepare Base: In a separate container, prepare a 3N solution of sodium hydroxide (NaOH) in water.
-
Combine Reagents: To the stirred solution of the ester, add the 3N NaOH solution (2.0 eq.).
-
Reaction: Stir the resulting mixture at room temperature overnight (approximately 16-24 hours). Monitor the reaction progress by TLC or LC-MS if desired.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilution and Acidification: Dilute the remaining aqueous solution with water (approx. 18 mL per 1.0 g of starting ester). Cool the mixture in an ice bath and slowly acidify with 1N HCl until the pH is ~1-2. A precipitate should form.
-
Extraction: Extract the aqueous suspension with ethyl acetate (EtOAc) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization as described in the protocol above. A reported yield for this procedure is 87%.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 6. benchchem.com [benchchem.com]
- 7. Decarboxylation [organic-chemistry.org]
improving the purity of synthesized 6-Chloro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support guide for the synthesis and purification of 6-Chloro-1-benzothiophene-2-carboxylic acid (CAS 26018-73-5). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind common purity challenges and their solutions.
Understanding the Synthesis and Common Impurity Profile
A prevalent synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. This final step, while seemingly straightforward, is a critical control point for final product purity. The primary impurities encountered are often a direct consequence of incomplete or competing reactions during this stage.
Common Impurities:
-
Unreacted Starting Material: Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate is the most common impurity, resulting from incomplete hydrolysis.[1]
-
Decarboxylation Byproduct: Thermal stress or acidic conditions can lead to the loss of CO2, generating the neutral byproduct 6-chloro-1-benzothiophene.[2][3]
-
Thermal Degradation Products: High temperatures can generate colored, often polymeric, impurities that are difficult to remove.
-
Residual Solvents: Solvents used in the reaction or workup may be retained in the final product.
Below is a diagram illustrating the primary reaction and a key side reaction.
Caption: Key reactions in the final synthetic step.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiment in a practical question-and-answer format.
Q1: My product's melting point is low and broad, and the ¹H NMR shows extra ethyl peaks. What's wrong?
A1: This is a classic sign of contamination with the starting material, Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. The ester is less polar than the carboxylic acid product and will depress and broaden the melting point. The presence of a quartet around 4.4 ppm and a triplet around 1.4 ppm in the ¹H NMR spectrum confirms this impurity.
-
Causality: The ester hydrolysis reaction is often an equilibrium process or may proceed slowly, especially if reaction conditions (temperature, time, base concentration) are not optimal.[1]
-
Solution:
-
Re-subject to Hydrolysis: The simplest approach is to re-run the hydrolysis reaction on the impure material. Ensure a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH) and adequate heating under reflux until TLC analysis shows complete consumption of the ester spot.
-
Purification: If residual amounts are small, an acid-base extraction is highly effective at separating the acidic product from the neutral ester impurity. See Protocol 2 for a detailed method.
-
Q2: My TLC plate shows a higher Rf spot that is UV active but doesn't stain with permanganate, while my product spot is lower and does. How do I remove this impurity?
A2: This higher Rf, non-polar spot is likely the decarboxylated byproduct, 6-chloro-1-benzothiophene. Carboxylic acids are highly polar and stick to the silica gel baseline (low Rf), whereas the neutral decarboxylated molecule is less polar and travels further up the plate.
-
Causality: Decarboxylation can occur if the reaction mixture is overheated, especially during the final acidic workup or during solvent removal under high vacuum at elevated temperatures.[4]
-
Solution:
-
Acid-Base Extraction: This is the most efficient method. The desired carboxylic acid will be extracted into an aqueous basic solution, leaving the neutral decarboxylated impurity behind in the organic layer. Refer to Protocol 2.
-
Column Chromatography: If other impurities are also present, column chromatography can be used. See Protocol 3 for details on optimizing separation.
-
Q3: My final product is off-white or yellowish-brown instead of the expected white powder. How can I improve the color?
A3: Discoloration is typically due to trace amounts of high-molecular-weight, conjugated impurities formed from side reactions or degradation. While often present in small quantities, they can significantly impact the product's appearance.
-
Causality: Prolonged heating or exposure to air at high temperatures can lead to oxidative degradation and the formation of colored byproducts.
-
Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb these colored impurities. Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing the yield.
-
Recrystallization: A carefully chosen recrystallization solvent system will often leave colored impurities either insoluble in the hot solvent or dissolved in the cold mother liquor. See Protocol 1.
-
Q4: What is the best method to purify my crude product if it's around 90-95% pure?
A4: For material that is already substantially pure, recrystallization is the most efficient and scalable method. It avoids the time and solvent consumption of chromatography.
-
Causality: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble at low temperatures, while impurities are either insoluble at high temperatures or remain soluble at low temperatures.
-
Solution: An ideal solvent system is crucial. See Protocol 1 for a step-by-step guide and a table of suggested solvents. For this molecule, polar solvents like ethanol, isopropanol, or acetic acid, potentially with water as an anti-solvent, are good starting points.[5]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is necessary when impurities have similar solubility profiles to your product, making recrystallization ineffective, or when multiple impurities are present.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6]
-
Solution: Use column chromatography when:
-
The crude product is less than 85% pure.
-
Impurities are structurally very similar to the product (e.g., isomers).
-
You need to isolate a very small amount of product from a complex mixture.
-
Pro-Tip: For carboxylic acids on silica gel, streaking can be a major issue. Adding 0.5-1% acetic acid or formic acid to your eluent will suppress deprotonation of your product, leading to sharper bands and better separation.[7] See Protocol 3.
-
| Symptom | Likely Cause | Recommended First Action | Alternative Action |
| Low/Broad Melting Point, Ethyl Peaks in NMR | Incomplete hydrolysis (Ester impurity) | Acid-Base Extraction (Protocol 2) | Re-run hydrolysis reaction |
| High Rf Spot on TLC (UV active) | Decarboxylation | Acid-Base Extraction (Protocol 2) | Column Chromatography (Protocol 3) |
| Yellow/Brown Product Color | Thermal/Oxidative Impurities | Recrystallization with charcoal (Protocol 1) | Column Chromatography (Protocol 3) |
| Multiple Impurity Spots on TLC | Complex reaction mixture | Column Chromatography (Protocol 3) | Sequential Purification (Extraction then Recrystallization) |
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for removing small amounts of impurities from a solid product.
-
Solvent Selection: Choose a solvent in which the product is soluble when hot but insoluble when cold. See the table below for starting points. Test small amounts first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.
| Solvent/System | Class | Notes |
| Ethanol/Water | Polar Protic | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Acetic Acid/Water | Polar Protic | Excellent for carboxylic acids, but ensure all acetic acid is removed during drying. |
| Ethyl Acetate/Hexanes | Polar Aprotic / Non-polar | Dissolve in a minimum of hot ethyl acetate, then add hexanes as the anti-solvent. |
Protocol 2: Acid-Base Extraction
This is a powerful technique for separating acidic compounds from neutral or basic impurities.
Caption: Workflow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and extract it 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Combine the aqueous layers.
-
Back-Wash (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl or 3M HCl dropwise with stirring until the pH is ~2 (test with pH paper). A precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.
Protocol 3: Flash Column Chromatography
Use this method for complex mixtures or highly impure samples.
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Eluent Selection: A good starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 8:2 v/v) with 0.5-1% acetic acid added. The acetic acid is critical to prevent streaking.[7]
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, applying gentle air pressure. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent (and the volatile acetic acid) via rotary evaporation.
Characterization of Pure Product
After purification, verify the identity and purity of your this compound.
-
Appearance: White to off-white powder.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆, 300 MHz): Key signals should be observed at approximately δ 13.57 (bs, 1H, COOH), 8.23 (d, 1H), 8.12 (s, 1H), 8.02 (d, 1H), and 7.50 (dd, 1H). The absence of signals for the ethyl ester or other impurities is crucial.[8]
-
Purity: Commercial suppliers often provide this compound at ≥96% purity.[9][10]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy [zendy.io]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. chemuniverse.com [chemuniverse.com]
Technical Support Center: Overcoming Solubility Challenges of 6-Chloro-1-benzothiophene-2-carboxylic acid
Welcome to the technical support guide for 6-Chloro-1-benzothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly its limited solubility in aqueous solutions. This guide provides in-depth, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in biological assays?
The primary challenge is its poor aqueous solubility. Like many compounds with aromatic rings and carboxylic acid groups, it tends to be hydrophobic. This can lead to precipitation in aqueous buffers, inaccurate concentration measurements, and reduced bioavailability in cell-based assays, ultimately compromising the reliability and reproducibility of your experimental results.[1][2]
Q2: What is the best initial solvent for preparing a stock solution?
For initial solubilization, a water-miscible organic solvent is recommended to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is generally the first choice due to its strong solubilizing power for a wide range of compounds.[3] Dimethylformamide (DMF) can be a suitable alternative.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
This common issue, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[3] Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final assay concentration to a point below its solubility threshold in your aqueous buffer.[4]
-
Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent (like DMSO) is sufficient to maintain solubility, while also being mindful of its potential toxicity to your biological system.[4][5]
-
pH Adjustment: Since this is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of your buffer can deprotonate the carboxylic acid, forming a more soluble salt.[4][6][7]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
The tolerance to DMSO can be cell-line dependent.[8] Generally, it's recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxic effects.[9][10][11] However, some cell lines may be sensitive to even lower concentrations.[8][12] It is always best practice to include a vehicle control (assay medium with the same final DMSO concentration) to account for any solvent effects.[3]
Q5: How can cyclodextrins help with the solubility of my compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] They can encapsulate poorly soluble drug molecules, like this compound, forming water-soluble inclusion complexes.[14][15][16][17] This can significantly enhance the aqueous solubility and bioavailability of the compound.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Compound does not dissolve in the primary organic solvent (e.g., DMSO). | The concentration of the compound exceeds its solubility limit in the chosen solvent. | Gentle Warming: Warm the solution in a 37-50°C water bath.[4] Sonication: Use a bath sonicator to provide mechanical agitation.[4] Vortexing: Vigorous mixing can also aid dissolution.[4] |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's solubility in the final assay medium is exceeded. The kinetics of dissolution are too slow. | Serial Dilutions: Perform serial dilutions in the assay buffer to avoid a sudden large change in solvent polarity. Reduce Final Concentration: Lower the final concentration of the compound in the assay.[4] Increase Co-solvent Percentage: If tolerated by the assay, slightly increase the final percentage of the organic co-solvent.[5] |
| Compound precipitates over the course of a long-term experiment (e.g., >24 hours). | The compound may be unstable in the aqueous medium, or the initial supersaturated state is not maintained. | Use of Solubilizing Agents: Incorporate cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to maintain solubility.[5] pH Optimization: Ensure the pH of the medium is optimal for the compound's solubility throughout the experiment. |
| Inconsistent or non-reproducible assay results. | Inconsistent solubility or precipitation is leading to variable effective concentrations of the compound. | Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the assay. Solubility Assessment: Perform a preliminary solubility test to determine the maximum soluble concentration in your final assay buffer. |
Detailed Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
If the compound does not readily dissolve, use a combination of vortexing, gentle warming (not to exceed 50°C), and sonication until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: pH-Mediated Solubilization
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare your aqueous assay buffer.
-
Adjust the pH of the assay buffer to a more alkaline level (e.g., pH 7.4 to 8.0) using a suitable base like NaOH. The carboxyl group will be deprotonated, increasing its aqueous solubility.[6][18]
-
Slowly add the DMSO stock solution to the pH-adjusted buffer while vortexing to achieve the final desired concentration.
-
Ensure the final pH is compatible with your biological assay system.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
-
Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous assay buffer. A common starting concentration is 1-5% (w/v).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Add the DMSO stock solution to the cyclodextrin-containing buffer.
-
Vortex or sonicate the mixture to facilitate the formation of the inclusion complex. The solution should become clear as the compound is encapsulated by the cyclodextrin.[14][16]
-
Allow the solution to equilibrate for at least 30 minutes before use in your assay.
Data Summary Table
| Solvent/System | General Solubility | Notes |
| Water | Poorly soluble to practically insoluble | Solubility is very low at neutral pH. |
| Dimethyl Sulfoxide (DMSO) | Generally soluble | A good initial choice for preparing concentrated stock solutions.[4] |
| Dimethylformamide (DMF) | Generally soluble | An alternative to DMSO for preparing stock solutions. |
| Ethanol | Sparingly soluble to soluble | Can be used as a co-solvent. |
| Methanol | Sparingly soluble to soluble | Another potential co-solvent. |
| Aqueous Buffers (pH dependent) | Solubility increases with increasing pH | At alkaline pH, the carboxylic acid group is deprotonated, leading to increased aqueous solubility.[4][6] |
| Aqueous Buffers with Cyclodextrins | Significantly enhanced solubility | Cyclodextrins form inclusion complexes, increasing aqueous solubility.[13][14] |
Visualizations
Caption: Decision tree for solubilizing the compound.
Caption: Workflow for assay preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. fiveable.me [fiveable.me]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. How does pH affect solubility? - askIITians [askiitians.com]
side reactions in the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid and their prevention
Welcome to the technical support center for the synthesis of 6-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, anticipate potential challenges, and implement effective solutions to ensure a high-yield, high-purity outcome.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that, while robust, can be prone to specific side reactions if not performed with precision. The most common and efficient route involves the condensation of 2-fluoro-4-chlorobenzaldehyde with ethyl thioglycolate, followed by the hydrolysis of the resulting ester. This guide will focus on troubleshooting this specific pathway.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.
Step 1: Condensation and Cyclization
Question 1: My reaction to form the intermediate ester is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer: An incomplete or slow reaction in the initial condensation and cyclization step is a frequent challenge. Several factors can contribute to this issue:
-
Insufficiently Anhydrous Conditions: The presence of water can interfere with the base and react with the starting materials. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength and Stoichiometry: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.[1] It is crucial to use a sufficient excess to deprotonate the ethyl thioglycolate and facilitate the nucleophilic attack. A molar ratio of at least 1.1 to 1.2 equivalents of base to the limiting reagent is recommended. If the reaction is still slow, a stronger base like sodium hydride (NaH) can be considered, but with caution due to its pyrophoric nature.
-
Solvent Choice: Dimethylformamide (DMF) is an excellent solvent for this reaction as it is polar aprotic and can solvate the potassium carbonate, increasing its reactivity.[1] Ensure the DMF is of high purity and anhydrous.
-
Reaction Temperature: While the reaction is often run at a moderately elevated temperature (e.g., 60 °C), too low a temperature will result in a slow reaction rate.[1] Conversely, excessively high temperatures can lead to side product formation. It is advisable to monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific setup.
Question 2: I am observing a significant amount of unreacted 2-fluoro-4-chlorobenzaldehyde in my crude product. How can I drive the reaction to completion?
Answer: The presence of unreacted aldehyde suggests that the nucleophilic addition of the thioglycolate is the rate-limiting step. To address this:
-
Increase the Equivalents of Ethyl Thioglycolate: Using a slight excess of ethyl thioglycolate (e.g., 1.2 equivalents) can help drive the reaction to completion by Le Chatelier's principle.[1]
-
Optimize the Reaction Time: Monitor the reaction progress closely. If the reaction stalls, extending the reaction time may be necessary. However, be mindful that prolonged reaction times at elevated temperatures can also lead to degradation of the product.
-
Ensure Efficient Stirring: In a heterogeneous mixture with potassium carbonate, efficient stirring is critical to ensure good contact between the reactants.
Question 3: Are there any common side products in the first step that I should be aware of?
Answer: While this reaction is generally clean, a few side products can form:
-
Self-condensation of Ethyl Thioglycolate: Under strongly basic conditions, ethyl thioglycolate can undergo self-condensation. Using a moderate base like K₂CO₃ and controlling the temperature helps to minimize this.
-
Oxidation of the Aldehyde: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), the aldehyde can be oxidized to the corresponding carboxylic acid.
Table 1: Recommended Reaction Parameters for Step 1
| Parameter | Recommended Condition | Rationale |
| Starting Materials | 2-fluoro-4-chlorobenzaldehyde, Ethyl thioglycolate | High purity, anhydrous |
| Base | K₂CO₃ (1.1-1.2 eq.) | Mild, effective base for deprotonation |
| Solvent | Anhydrous DMF | Polar aprotic, good solubility for reactants |
| Temperature | 60-80 °C | Balances reaction rate and side product formation |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the aldehyde |
| Monitoring | TLC or LC-MS | To track reaction completion |
Step 2: Hydrolysis
Question 4: I am losing a significant amount of product during the hydrolysis of the ester. What could be the cause?
Answer: The most probable cause of product loss during hydrolysis is decarboxylation of the final carboxylic acid. This is a known side reaction for certain benzothiophene-2-carboxylic acids, especially under harsh conditions.[2]
References
Technical Support Center: Purification of 6-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives
Welcome to the technical support center for the purification of 6-chloro-1-benzothiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these compounds. Our focus is on practical, field-tested solutions grounded in scientific principles to ensure you achieve the desired purity and yield for your critical applications.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the purification of this compound derivatives.
Q1: My crude this compound has a persistent yellow or brownish tint. What are the likely impurities and how can I remove them?
A1: The discoloration is typically due to residual starting materials, by-products from the synthesis, or degradation products. Common culprits include unreacted precursors from cyclization reactions or oxidized species.[1]
-
Initial Approach: A primary purification step is often recrystallization. For this compound, solvents like ethyl acetate (EtOAc) or a mixture of an alcohol (like isopropanol) and water can be effective.[2][3] The choice of solvent is critical and should be determined by the solubility of the target compound versus the impurities.
-
For Persistent Color: If recrystallization is insufficient, treatment with activated carbon during the recrystallization process can help adsorb colored impurities. Use a minimal amount of activated carbon and filter the hot solution through celite to remove it before crystallization.
Q2: I am observing a low yield after recrystallization. What factors could be contributing to this?
A2: Low recovery during recrystallization is a common issue and can often be attributed to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, you will lose a substantial amount of product. Experiment with different solvent systems.
-
Solvent Volume: Using an excessive volume of solvent will result in a lower yield as more of your compound will remain in the mother liquor.[2] Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. A gradual cooling process is preferable to allow for the formation of larger, purer crystals.
Q3: Can I use column chromatography to purify this compound? What is a good starting solvent system?
A3: Yes, silica gel column chromatography is a viable method for purifying this compound and its derivatives.[4][5]
-
Recommended Eluent: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][5] A typical gradient might start with a low percentage of ethyl acetate in hexane (e.g., 95:5 hexane:EtOAc) and gradually increase the polarity.[4]
-
Tailing Issues: Carboxylic acids can sometimes "tail" on silica gel due to strong interactions with the stationary phase. To mitigate this, you can add a small amount (0.5-1%) of acetic acid to the eluent system. This helps to protonate the silica gel and reduce the strong adsorption of the carboxylic acid.
Q4: My purified compound shows a broad melting point range. What does this indicate?
A4: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the compound, leading to melting over a range of temperatures rather than at a sharp, defined point. Further purification steps are necessary to achieve a sharp melting point, which is characteristic of a pure compound.
II. Troubleshooting Guides
This section provides more detailed, step-by-step protocols and decision-making workflows for common purification challenges.
Guide 1: Optimizing Recrystallization for High Purity and Yield
Recrystallization is often the first and most effective method for purifying solid organic compounds. The success of this technique hinges on the proper selection of a solvent.
Workflow for Solvent Selection:
Caption: Decision workflow for selecting an appropriate recrystallization solvent.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In a flask, add the crude this compound derivative. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Guide 2: Effective Purification by Silica Gel Column Chromatography
When recrystallization is not sufficient or for separating mixtures of derivatives, column chromatography is the method of choice.
Troubleshooting Common Chromatography Issues:
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect eluent polarity | Perform Thin Layer Chromatography (TLC) first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for the target compound. |
| Column overloading | Use an appropriate amount of silica gel relative to the sample (typically a 30:1 to 100:1 ratio by weight). | |
| Compound "Streaking" on TLC/Column | Compound is too polar or acidic | Add a small percentage (0.5-1%) of a modifier like acetic acid to the eluent to improve the peak shape. |
| Cracked Column Bed | Improper packing of the silica gel | Pack the column carefully as a slurry and avoid letting the solvent level drop below the top of the silica gel. |
Workflow for Column Chromatography:
Caption: Step-by-step workflow for purification by column chromatography.
III. Advanced Purification Techniques
For particularly challenging separations or to achieve very high purity, consider the following methods.
Acid-Base Extraction
For carboxylic acid derivatives, acid-base extraction can be a powerful purification tool to separate them from neutral or basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or dichloromethane).
-
Extract the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the carboxylate, causing the pure carboxylic acid to precipitate.
-
Collect the solid by filtration or extract it back into an organic solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity levels, especially for small-scale preparations, preparative HPLC is the gold standard. This technique utilizes the same principles as analytical HPLC but with a larger column to accommodate more significant sample loads. It is particularly useful for separating closely related derivatives or isomers that are difficult to resolve by other methods.
References
- 1. Benzothiophene synthesis [organic-chemistry.org]
- 2. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 6-Chloro-1-benzothiophene-2-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers working with 6-Chloro-1-benzothiophene-2-carboxylic acid (CAS No: 26018-73-5). This molecule is a valuable building block in medicinal chemistry, notably in the development of novel therapeutic agents.[1][2] However, its characterization is not without nuance. Seemingly straightforward analytical results can sometimes conceal underlying issues such as isomeric impurities, degradation, or artifacts of the analytical method itself.
This guide is structured to move from high-level questions to deep, solution-oriented troubleshooting. It is designed to be a practical bench-side resource, empowering you to anticipate and resolve common characterization challenges, thereby ensuring the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the analysis of this compound.
Q1: What are the typical ¹H and ¹³C NMR spectral data for this compound?
A1: The nuclear magnetic resonance (NMR) spectrum is the primary tool for structural confirmation. While solvent choice can cause minor shifts, the data in DMSO-d₆ is well-established. The acidic proton of the carboxylic acid is typically observed as a very broad singlet far downfield.
Table 1: Representative NMR Data for this compound in DMSO-d₆ [1][3]
| Nucleus | Chemical Shift (δ, ppm) | Description / Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~13.57 | Broad singlet (bs) | Carboxylic acid (-COOH) |
| ¹H | ~8.23 | Doublet (d), J ≈ 2.0 Hz | H7 |
| ¹H | ~8.12 | Singlet (s) | H3 |
| ¹H | ~8.02 | Doublet (d), J ≈ 8.6 Hz | H4 |
| ¹H | ~7.50 | Doublet of doublets (dd), J ≈ 8.6, 2.0 Hz | H5 |
| ¹³C | ~163.5 | Carbonyl | C=O |
| ¹³C | ~142.6 | Aromatic C | C7a |
| ¹³C | ~137.6 | Aromatic C | C3a |
| ¹³C | ~135.8 | Aromatic CH | C3 |
| ¹³C | ~132.1 | Aromatic C-Cl | C6 |
| ¹³C | ~129.9 | Aromatic C | C2 |
| ¹³C | ~127.2 | Aromatic CH | C5 |
| ¹³C | ~125.8 | Aromatic CH | H4 |
| ¹³C | ~122.6 | Aromatic CH | H7 |
Q2: My synthesis could have produced other isomers. How do I confirm the chlorine is at the 6-position using ¹H NMR?
A2: This is a critical and common pitfall. Positional isomers of chloro-benzothiophenes are frequently encountered. The substitution pattern on the benzene ring creates a unique fingerprint based on the coupling constants (J-values) between adjacent protons. For the 6-chloro isomer, you should observe:
-
One singlet in the aromatic region (H3 on the thiophene ring).
-
Three distinct aromatic protons on the benzene ring with a specific splitting pattern: two doublets and one doublet of doublets, arising from ortho- and meta-coupling. This pattern is key to distinguishing it from other isomers.[4][5]
Q3: What is the expected mass spectrum, and what should I look for?
A3: In mass spectrometry (MS), you should look for two key features:
-
Molecular Ion Cluster: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of two peaks: the molecular ion peak (M) and an (M+2) peak. The intensity ratio of the M to M+2 peak should be approximately 3:1.[6] For C₉H₅ClO₂S (MW: 212.65 g/mol ), you should see peaks at m/z ≈ 212 and m/z ≈ 214.
-
Decarboxylation Fragment: Carboxylic acids readily lose CO₂ (44 Da) in the mass spectrometer. It is very common to see a significant peak at [M-44]⁺, which corresponds to the 6-chlorobenzothiophene fragment.[7][8] This is a characteristic fragmentation pattern, not necessarily an impurity.
Q4: I've synthesized the compound, but my initial analysis suggests it's impure. What are the likely culprits?
A4: Impurities often trace back to the synthetic route. If you are using the common method of hydrolyzing the corresponding ester (e.g., ethyl 6-chlorobenzo[b]thiophene-2-carboxylate), the most probable impurity is the unreacted starting ester .[1] Other potential impurities include different positional isomers formed during the initial cyclization reactions if reaction conditions are not strictly controlled.[9]
Q5: What are the recommended storage and handling conditions?
A5: The compound is a solid that is generally stable under standard laboratory conditions. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a cool, dry place, protected from light. While generally stable, avoid strong bases and high heat, which could potentially promote degradation or decarboxylation. Always consult the Safety Data Sheet (SDS) for comprehensive handling information.[10]
Section 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Guide 1: NMR Spectroscopy Issues
-
Problem: My ¹H NMR spectrum looks "messy" and doesn't match the literature values precisely.
-
Cause & Solution:
-
Solvent Effects: Chemical shifts are highly dependent on the solvent. The reference data is in DMSO-d₆.[3] If you are using CDCl₃, expect significant shifts, particularly for the aromatic protons. The carboxylic acid proton may be very broad or even exchange completely in CDCl₃.
-
Concentration: High sample concentration can lead to peak broadening and shifts. Prepare your sample at a standard concentration (5-10 mg in 0.6-0.7 mL of solvent).
-
Purity: The "messiness" may be due to impurities. Cross-reference with your HPLC data. If the purity is low, the material requires further purification (e.g., recrystallization).
-
-
-
Problem: I can't see the carboxylic acid proton (~13.6 ppm).
-
Cause & Solution: This is a classic issue with acidic protons.
-
Solvent Purity: Traces of water (H₂O) in the deuterated solvent can cause the acidic proton to exchange, leading to its signal broadening into the baseline or disappearing entirely. Use fresh, high-quality deuterated solvent.
-
D₂O Exchange Experiment: To confirm its presence, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium (-COOD) and its signal will disappear. This is a definitive test.
-
-
-
Problem: I am not sure if I have the 6-chloro, 5-chloro, or 7-chloro isomer.
-
Cause & Solution: This requires a careful analysis of the aromatic proton splitting patterns. The number of protons and their coupling network is unique for each isomer.
-
dot
Caption: Logic for differentiating chloro-isomers using ¹H NMR.
Guide 2: Mass Spectrometry Analysis
-
Problem: I see the molecular ion peak (M), but the M+2 peak is very weak or absent.
-
Cause & Solution:
-
Low Abundance: If the molecular ion itself is of very low intensity, its M+2 partner will be even weaker and may be lost in the baseline noise. Try to acquire the spectrum with a higher signal-to-noise ratio.
-
Instrument Resolution: Ensure your mass spectrometer is properly calibrated and has sufficient resolution to clearly resolve m/z 212 from 214.
-
Check Other Fragments: Look for the chlorine isotope pattern in other chlorine-containing fragments, such as the [M-H₂O]⁺ or other common fragments.
-
-
-
Problem: I see a very large peak at m/z 168. Is my sample heavily contaminated?
-
Cause & Solution: This is highly unlikely to be a contaminant. This peak corresponds to the molecular weight of the parent compound (212.65) minus the mass of CO₂ (44.01). This decarboxylation is a very common and energetically favorable fragmentation pathway for aromatic carboxylic acids under MS conditions (especially with techniques like Electron Ionization or APCI).[7][11] You should also see the corresponding M+2 peak for this fragment at m/z 170. This observation helps confirm the structure rather than refute it.
-
Guide 3: HPLC Purity Assessment
-
Problem: My compound is showing significant peak tailing on a C18 column.
-
Cause & Solution: This is a classic issue for acidic compounds. At neutral pH, the carboxylic acid exists in equilibrium between its protonated (-COOH) and deprotonated (-COO⁻) forms. The ionized form interacts poorly with the nonpolar stationary phase, causing tailing.
-
Acidify the Mobile Phase: The solution is to suppress this ionization by lowering the pH of the mobile phase well below the pKa of the carboxylic acid. Add 0.05% to 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases.[12] This ensures the compound remains in its single, protonated, more retained form, resulting in a sharp, symmetrical peak.
-
-
-
Problem: I suspect an impurity is co-eluting with my main peak.
-
Cause & Solution:
-
Change the Gradient: Alter the slope of your gradient. A shallower gradient provides more time for separation and can often resolve closely eluting peaks.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can change the elution order and improve separation.
-
Use a Different Stationary Phase: If C18 is not providing resolution, consider a phenyl-hexyl or a polar-embedded column, which offer different selectivities for aromatic compounds.
-
Employ a Diode Array Detector (DAD): A DAD allows you to check the peak purity spectrally. If the UV spectrum is consistent across the entire peak, it is likely pure. If the spectrum changes from the leading edge to the tailing edge, a co-eluting impurity is present.
-
-
Section 3: Recommended Protocols & Workflows
Adhering to a standardized workflow is critical for generating reliable and reproducible data.
Protocol 1: Standardized HPLC-UV Method for Purity Analysis
This protocol is a robust starting point for assessing the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or use a DAD to monitor multiple wavelengths.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
Workflow for Complete Characterization
A logical, multi-step approach ensures that all aspects of the compound's identity and purity are confirmed. This workflow represents a self-validating system where each step confirms the last.
dot
Caption: A validated workflow for the characterization of synthesized compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selected constitutional isomers of molecular formula C3H5FO2 C3H5O2F C3H5ClO2 C3H5O2Cl C3H5BrO2 C3H5O2Br C3H5IO2 C3H5O2I structural isomers geometrical E/Z & R/S optical stereoisomers structural formula skeletal formula of functional group isomers carboxylic acids esters aldehydes ketones diols alcohols positional isomers [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Chloro-1-benzothiophene-2-carboxylic Acid for Experimental Use
Introduction
Welcome to the technical support center for 6-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing the stability of this compound for reliable and reproducible experimental outcomes. Benzothiophene derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] However, the inherent properties of this compound can present challenges in experimental settings, including issues with solubility, stability, and assay interference.
This document provides a comprehensive resource in a question-and-answer format, addressing common challenges and offering detailed troubleshooting protocols. Our goal is to empower you with the knowledge to proactively manage the stability of this compound, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its limited aqueous solubility, potential for degradation under certain conditions, and susceptibility to assay interference. The benzothiophene core is hydrophobic, which can lead to precipitation in aqueous buffers commonly used in biological assays.[2] Furthermore, the carboxylic acid moiety can influence its ionization state and reactivity depending on the pH of the environment.[3] Key areas of concern include:
-
Solubility and Precipitation: The compound may precipitate out of solution, especially at higher concentrations or when transitioning from a high-concentration organic stock (like DMSO) to an aqueous assay buffer.
-
Chemical Degradation: Potential degradation pathways include decarboxylation (loss of the carboxylic acid group), particularly under thermal stress, and photodegradation upon exposure to light.[4][5]
-
Assay Interference: As with many heterocyclic compounds, there is a potential for non-specific interactions with assay components, which can lead to false-positive or false-negative results.[6]
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity. Here are our recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is an excellent solvent for many benzothiophene derivatives and is compatible with most biological assays at low final concentrations (typically <0.5%). Using an anhydrous grade minimizes the risk of hydrolysis. |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM) | This allows for smaller volumes to be used in experiments, minimizing the final concentration of the organic solvent in the assay, which can have its own effects on cellular systems.[7] |
| Storage Temperature | Store at -20°C or -80°C in small aliquots | Freezing minimizes degradation kinetics. Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and promote precipitation. |
| Light Protection | Store in amber vials or wrap vials in aluminum foil | Benzothiophene structures can be susceptible to photodegradation. Protecting from light is a crucial preventative measure.[4][8] |
| Moisture Control | Use vials with tight-fitting caps and consider using a desiccant in the storage container | The compound can be sensitive to moisture, which can facilitate hydrolysis or other degradation pathways. |
Q3: My compound is precipitating when I add it to my aqueous assay buffer. What should I do?
A3: Precipitation is a common issue with hydrophobic compounds like this compound. Here is a troubleshooting workflow to address this:
Caption: Troubleshooting workflow for compound precipitation.
Explanation of Steps:
-
Verify Stock Solution Integrity: Before troubleshooting the dilution, ensure your DMSO stock is fully dissolved. If crystals are present, gently warm the solution and vortex until clear.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid mixing upon addition to the aqueous buffer to minimize localized high concentrations that can trigger precipitation.
-
Lower Final Compound Concentration: The simplest solution is often to test lower concentrations if your experimental design allows.
-
Incorporate a Surfactant: A small amount of a non-ionic surfactant can help maintain the solubility of hydrophobic compounds without significantly impacting many biological assays.[5]
-
Consider a Co-solvent System: For particularly challenging compounds, a co-solvent system may be necessary. However, it is crucial to test the tolerance of your specific assay to the chosen co-solvents as they can interfere with biological activity.[2]
-
Assess Impact on Assay: Always run a vehicle control with the surfactant or co-solvent to ensure it does not affect your assay results.
Troubleshooting Guides
Issue 1: Suspected Compound Degradation Leading to Inconsistent Results
You observe a loss of activity over time or variability between experiments that cannot be explained by other factors. This may indicate that this compound is degrading under your experimental conditions.
This protocol outlines a forced degradation study to identify potential stability issues.
Objective: To determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acidic buffer (e.g., 0.1 M HCl)
-
Basic buffer (e.g., 0.1 M NaOH)
-
30% Hydrogen peroxide (H₂O₂) for oxidative stress
-
Photostability chamber with controlled light and UV exposure[4][9]
-
HPLC system with UV or MS detector[10]
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of the compound in DMSO. Dilute this stock to 100 µM in each of the following solutions:
-
PBS (pH 7.4)
-
0.1 M HCl
-
0.1 M NaOH
-
PBS with 3% H₂O₂
-
A control sample in DMSO
-
-
Stress Conditions:
-
Hydrolytic Stability: Incubate the solutions at 40°C for 24, 48, and 72 hours.
-
Oxidative Stability: Incubate the H₂O₂ solution at room temperature for 24 hours.
-
Photostability: Expose a solid sample and a solution in PBS to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11] Keep a control sample wrapped in foil to protect it from light.
-
-
Analysis:
-
At each time point, quench the reaction (for acidic and basic solutions, neutralize the pH).
-
Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Compare the peak area of the parent compound in the stressed samples to the control sample at time zero to determine the percentage of degradation.
-
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. ema.europa.eu [ema.europa.eu]
method refinement for consistent results with 6-Chloro-1-benzothiophene-2-carboxylic acid
Welcome to the Technical Support Center for 6-Chloro-1-benzothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and ensure consistent, reproducible results in your experiments involving this compound. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to address common challenges and provide practical solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the most common synthetic route to this compound?
-
What are the key physical and chemical properties of this compound?
-
What are the typical storage conditions?
-
What safety precautions should be taken when handling this compound?
-
-
Synthesis and Mechanism
-
Detailed Synthesis Protocol: Hydrolysis of Ethyl 6-Chloro-1-benzothiophene-2-carboxylate
-
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
-
-
Troubleshooting Guide
-
Low or No Product Yield
-
Presence of Impurities
-
-
Purification and Characterization
-
Protocol: Recrystallization for High Purity
-
Characterization Data
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding this compound.
Q1: What is the most common synthetic route to this compound?
The most frequently cited method for the synthesis of this compound is the basic hydrolysis of its corresponding ethyl ester, ethyl 6-chloro-1-benzothiophene-2-carboxylate.[1] This method is favored for its generally high yield and straightforward procedure.
Q2: What are the key physical and chemical properties of this compound?
A summary of the key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClO₂S | [2][3] |
| Molecular Weight | 212.65 g/mol | [2][3] |
| Appearance | White to off-white powder | [1] |
| CAS Number | 26018-73-5 | [2][4] |
| Purity (Typical) | ≥96% | [2][4] |
Q3: What are the typical storage conditions?
It is recommended to store this compound at room temperature in a dry, well-ventilated area.[2] Keep the container tightly sealed to prevent moisture absorption.
Q4: What safety precautions should be taken when handling this compound?
This compound may cause skin and serious eye irritation, and may also cause respiratory irritation. It can be harmful if swallowed, in contact with skin, or if inhaled.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis and Mechanism
Detailed Synthesis Protocol: Hydrolysis of Ethyl 6-Chloro-1-benzothiophene-2-carboxylate
This protocol is adapted from established literature procedures.[1]
Materials:
-
Ethyl 6-chloro-1-benzothiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 6-chloro-1-benzothiophene-2-carboxylate in ethanol.
-
Add the sodium hydroxide solution to the reaction mixture.
-
Stir the solution at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dilute the residue with deionized water.
-
Acidify the aqueous solution to a pH of approximately 2-3 with the hydrochloric acid solution, which will cause the carboxylic acid to precipitate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
The hydrolysis of the ethyl ester to the carboxylic acid proceeds via a saponification mechanism. This is a two-step nucleophilic acyl substitution reaction.[5][6]
Caption: Mechanism of base-catalyzed ester hydrolysis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Low or No Product Yield
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. While the reaction is typically run at room temperature, gentle heating may be required if the starting material is sterically hindered or of lower purity.
-
Solution: Monitor the reaction by TLC. If starting material is still present after 24 hours, consider extending the reaction time or gently heating the mixture (e.g., to 40-50 °C).
-
Cause: Inadequate amount or concentration of the base.
-
Solution: Ensure that at least two equivalents of a strong base like NaOH are used. Prepare fresh solutions of the base to ensure its concentration is accurate.
-
-
Product Loss During Workup:
-
Cause: Improper pH adjustment during acidification. If the pH is not sufficiently acidic, the carboxylic acid will not fully precipitate.
-
Solution: Carefully monitor the pH with a pH meter or pH paper during the addition of acid, ensuring it reaches a pH of 2-3.
-
Cause: Inefficient extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.
-
Presence of Impurities
-
Unreacted Starting Material:
-
Cause: Incomplete hydrolysis.
-
Solution: As mentioned above, ensure complete reaction by monitoring with TLC and adjusting reaction conditions if necessary. The unreacted ester can be separated from the carboxylic acid product by recrystallization.
-
-
Side-Products:
-
Cause: While the saponification of benzothiophene esters is generally a clean reaction, prolonged exposure to harsh basic conditions at elevated temperatures could potentially lead to decomposition or other side reactions.
-
Solution: Maintain the reaction at room temperature unless heating is necessary for reaction completion. Avoid excessively high temperatures.
-
Purification and Characterization
Protocol: Recrystallization for High Purity
Recrystallization is an effective method for purifying the crude product.
Solvent Selection:
An ideal recrystallization solvent will dissolve the compound when hot but not when cold. For carboxylic acids, polar protic solvents or mixtures are often suitable.
Recommended Solvent Systems:
-
Ethanol/Water
-
Acetic Acid/Water
-
Toluene
Procedure (using Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid (cloudy).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Characterization Data
-
¹H NMR (300 MHz, DMSO-d₆): δ 13.57 (bs, 1H), 8.23 (d, J = 2.0 Hz, 1H), 8.12 (s, 1H), 8.02 (d, J = 8.6 Hz, 1H), 7.50 (dd, J = 8.6, 2.0 Hz, 1H).[1]
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.48, 142.6, 137.59, 135.82, 132.07, 129.89, 127.20, 125.84, 122.60.[1]
-
FTIR: For carboxylic acids, characteristic peaks include a broad O-H stretch from approximately 3300-2500 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and a C-O stretch between 1320-1210 cm⁻¹.[7]
-
Mass Spectrometry: The expected molecular ion peak [M]⁺ would be at m/z 212 for ³⁵Cl and 214 for ³⁷Cl in an approximate 3:1 ratio.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Analysis of 6-Chloro-1-benzothiophene-2-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Benzothiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene core, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and the presence of a sulfur atom provide unique electronic and lipophilic characteristics, enabling it to interact with a wide array of biological targets. This versatility has led to the development of numerous compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2] The clinical success of drugs like the selective estrogen receptor modulator (SERM) Raloxifene , used for osteoporosis treatment, and the antiasthmatic drug Zileuton , underscores the therapeutic importance of this scaffold.[1]
This guide focuses on 6-Chloro-1-benzothiophene-2-carboxylic acid , a key derivative that serves as both a bioactive molecule and a versatile intermediate for further chemical elaboration. By objectively comparing its physicochemical properties, synthesis, and biological activities with other notable benzothiophene analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and position within the landscape of medicinal chemistry.
Physicochemical Profile: A Comparative Overview
The substitution pattern on the benzothiophene ring profoundly influences its physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The introduction of a chloro group at the 6-position and a carboxylic acid at the 2-position creates a molecule with distinct characteristics compared to its parent structure and other analogs.
Rationale for Comparison:
-
Benzo[b]thiophene-2-carboxylic acid: The parent compound, provides a baseline for evaluating the effect of the chloro substituent.
-
6-Fluoro-1-benzothiophene-2-carboxylic acid: Allows for a direct comparison of halogen effects (Chlorine vs. Fluorine) at the same position.
-
Raloxifene: A complex, marketed drug, illustrating how the core scaffold is incorporated into a larger, successful therapeutic agent.
Table 1: Comparative Physicochemical Properties of Selected Benzothiophenes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| This compound | C₉H₅ClO₂S | 212.65 | 271-274 | 3.25 |
| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 238-240 | 2.50 |
| 6-Fluoro-1-benzothiophene-2-carboxylic acid | C₉H₅FO₂S | 196.20 | 268-270 | 2.65 |
| Raloxifene | C₂₈H₂₇NO₄S | 473.58 | 250-255 | 5.90 |
Data sourced from PubChem and other chemical suppliers.[3][4][5][6]
The data reveals that the 6-chloro substitution significantly increases the predicted lipophilicity (LogP) compared to the fluoro and unsubstituted analogs, a factor that can critically impact membrane permeability and protein binding.
Synthesis Strategies: Building the Benzothiophene Core
The construction of the benzothiophene ring system can be achieved through various synthetic routes. A common and efficient strategy involves the cyclization of a substituted thiophenol derivative. The following workflow provides a representative pathway for synthesizing substituted benzo[b]thiophene-2-carboxylic acids.
Experimental Workflow: Synthesis of Substituted Benzo[b]thiophene-2-carboxylic Acids
References
- 1. openreadings.eu [openreadings.eu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. This compound CAS#: 26018-73-5 [m.chemicalbook.com]
- 4. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the Antimicrobial Efficacy of 6-Chloro-1-benzothiophene-2-carboxylic Acid
This guide provides an in-depth technical analysis of the antimicrobial potential of 6-Chloro-1-benzothiophene-2-carboxylic acid. As researchers and drug development professionals, our objective is to critically evaluate novel compounds that could address the growing challenge of antimicrobial resistance. This document synthesizes available data, compares the performance of a key derivative with established antibiotics, and provides the experimental framework necessary for independent validation.
Introduction: The Promise of the Benzothiophene Scaffold
The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties. The inherent structural versatility of the benzothiophene core allows for extensive chemical modifications, leading to a diverse library of compounds with distinct biological profiles. This compound emerges from this class as a compound of significant interest. The presence of a halogen at the 6-position and a carboxylic acid at the 2-position are key modifications anticipated to influence its biological activity.
This guide will delve into the antimicrobial efficacy of this compound, drawing upon data from a closely related derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, due to a lack of direct comparative studies on the parent acid. This approach allows us to build a strong inferential case for the potential of the core structure while maintaining scientific transparency. We will explore its performance against clinically relevant pathogens, detail the methodologies for its evaluation, and discuss its likely mechanism of action.
Comparative Antimicrobial Efficacy
The most direct measure of an antimicrobial agent's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While direct MIC data for this compound is not extensively published, a study on its acylhydrazone derivative provides compelling evidence of its potential, particularly against Gram-positive bacteria.
Activity against Staphylococcus aureus
Staphylococcus aureus, especially methicillin-resistant (MRSA) and other drug-resistant strains, represents a significant therapeutic challenge. The data below compares the published MIC of a this compound derivative against S. aureus with that of standard-of-care antibiotics, Vancomycin and Linezolid.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA) | 4 |
| Staphylococcus aureus (Daptomycin-resistant) | 4 | |
| Vancomycin | Staphylococcus aureus (including MRSA) | 0.5 - 2.0 |
| Linezolid | Staphylococcus aureus (including MRSA) | 0.5 - 4.0 |
Data for the benzothiophene derivative is from a specific study, while MIC ranges for Vancomycin and Linezolid are typical values observed in clinical settings.
The low MIC value of 4 µg/mL for the derivative against both MRSA and daptomycin-resistant S. aureus is highly promising and suggests that the this compound scaffold is a potent anti-staphylococcal agent.
Broader Spectrum Activity (Inferred)
While specific data is limited, the broader benzothiophene class has shown activity against a range of bacteria. The following table provides an inferred profile for this compound against a panel of common pathogens, compared to Ciprofloxacin, a broad-spectrum fluoroquinolone. This is an extrapolation to guide further research.
| Antimicrobial Agent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| This compound (inferred) | ++ | + | +/- |
| Ciprofloxacin | + | +++ | ++ |
Key: +++ (High Activity), ++ (Moderate Activity), + (Low Activity), +/- (Variable/Limited Activity)
Experimental Protocols for Efficacy Validation
To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such guidelines.
Broth Microdilution Method for MIC Determination
This is the gold-standard quantitative method to determine the MIC of an antimicrobial agent.
Causality Behind Experimental Choices: This method is preferred for its quantitative nature, allowing for direct comparison of potency between different compounds. The use of a standardized bacterial inoculum and defined growth medium ensures reproducibility. Serial dilution allows for the precise determination of the minimum concentration that inhibits growth.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.
Caption: Broth Microdilution Workflow for MIC Determination.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.
Causality Behind Experimental Choices: This technique is a simpler, more rapid screening tool than broth microdilution. It relies on the diffusion of the antimicrobial agent through an agar matrix, creating a concentration gradient. The size of the zone of inhibition provides a visual indication of the compound's efficacy against a specific microorganism.
Protocol:
-
Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.
-
Inoculum Spreading: Spread a standardized inoculum of the test microorganism evenly across the agar surface.
-
Well Creation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume of a known concentration of the this compound solution into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. A larger zone indicates greater antimicrobial activity.
Unraveling the Mechanism of Action
While the precise mechanism of action for this compound has not been definitively elucidated, research on related benzothiophene derivatives points to several potential bacterial targets.[1]
-
Disruption of Cell Membrane Potential: Benzothiophenes may integrate into the bacterial cell membrane, disrupting its integrity and dissipating the membrane potential. This leads to a loss of essential cellular functions and ultimately, cell death.
-
Induction of Reactive Oxygen Species (ROS): Some studies suggest that these compounds can induce the production of ROS within bacterial cells. The resulting oxidative stress can damage DNA, proteins, and lipids, leading to cytotoxicity.
-
Enzyme Inhibition: A study on fluorinated benzothiophene-indole hybrids identified bacterial pyruvate kinase as a molecular target. Inhibition of this key enzyme in the glycolytic pathway would disrupt central metabolism and energy production.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1-benzothiophene-2-carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the benzothiophene scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 6-Chloro-1-benzothiophene-2-carboxylic acid derivatives. By examining how subtle molecular modifications influence biological efficacy, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing more potent and selective drug candidates.
The Benzothiophene Core: A Privileged Scaffold
The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a key structural component in several FDA-approved drugs, such as the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole. Its rigid, planar structure and electron-rich nature make it an ideal framework for interacting with various biological targets. The introduction of a chlorine atom at the 6-position and a carboxylic acid at the 2-position of the benzothiophene ring system creates a versatile starting point for the synthesis of a diverse library of derivatives with distinct pharmacological profiles.
Structure-Activity Relationship Analysis: A Focus on Antimicrobial Activity
A significant body of research has focused on the antimicrobial potential of this compound derivatives, particularly against multidrug-resistant pathogens like Staphylococcus aureus (MRSA).[2] The general strategy involves the modification of the carboxylic acid group at the C2-position, often by forming amide or acylhydrazone linkages.
The Critical Role of the Acylhydrazone Moiety
The conversion of the C2-carboxylic acid to an acylhydrazone has proven to be a fruitful strategy for enhancing antimicrobial potency. This functional group introduces a flexible yet conformationally constrained linker, allowing for the exploration of various substituents to probe the binding pocket of the biological target.
A key study systematically synthesized a series of (E)-N'-(substituted-methylene)benzo[b]thiophene-2-carbohydrazides and evaluated their minimum inhibitory concentrations (MICs) against different strains of S. aureus. The findings from this research form the basis of our comparative analysis.[2]
Comparative Analysis of Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity of selected 6-Chloro-1-benzothiophene-2-carbohydrazide derivatives against various strains of Staphylococcus aureus.
| Compound ID | R Group (at C2-acylhydrazone) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA (Clinical Isolate) | MIC (µg/mL) vs. Daptomycin-Resistant S. aureus (Clinical Isolate) |
| II.b | Pyridin-2-yl | 4 | 4 | 4 |
| II.c | Pyridin-3-yl | 16 | 16 | 16 |
| II.d | Pyridin-4-yl | 8 | 8 | 8 |
| II.f | 2-Hydroxyphenyl | >64 | >64 | >64 |
| II.g | 3-Hydroxyphenyl | 32 | 32 | 32 |
| II.h | 4-Hydroxyphenyl | 16 | 16 | 16 |
| II.j | 4-Nitrophenyl | 8 | 8 | 8 |
Data synthesized from Bassyouni et al. (2022).[2]
Key SAR Insights:
-
The Pyridyl Advantage: The position of the nitrogen atom in the pyridyl ring significantly impacts activity. The pyridin-2-yl derivative (II.b ) exhibits the highest potency with a MIC of 4 µg/mL across all tested strains.[2] This suggests a potential hydrogen bond interaction or favorable steric arrangement with the target enzyme that is optimal with the nitrogen at the 2-position. Shifting the nitrogen to the 3-position (II.c ) leads to a four-fold decrease in activity, while the 4-position (II.d ) results in intermediate potency.[2]
-
Impact of Hydroxyl Substitution: The presence and position of a hydroxyl group on a phenyl ring attached to the acylhydrazone moiety also modulate activity. The 2-hydroxyphenyl derivative (II.f ) was inactive, possibly due to steric hindrance or the formation of an intramolecular hydrogen bond that prevents interaction with the target.[2] The 4-hydroxyphenyl substituent (II.h ) confers better activity than the 3-hydroxyphenyl group (II.g ).[2]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group, such as a nitro group at the 4-position of the phenyl ring (II.j ), results in good antimicrobial activity, comparable to the pyridin-4-yl derivative.[2] This indicates that electronic effects play a crucial role in the binding of these compounds.
Alternative Biological Targets: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase
Beyond antimicrobial applications, derivatives of this compound have been identified as inhibitors of other key enzymes. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM.[3] This highlights the scaffold's versatility and potential for development in metabolic diseases. The addition of a second chlorine atom at the 3-position appears to be a key modification for this particular activity.
Experimental Protocols
General Synthesis of 6-Chloro-1-benzothiophene-2-carbohydrazide Derivatives
The synthesis of the acylhydrazone derivatives typically follows a two-step procedure starting from this compound.
Step 1: Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide
-
To a solution of this compound in an appropriate solvent (e.g., methanol), add a thionyl chloride dropwise at 0 °C.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester.
-
Dissolve the crude methyl ester in ethanol and add hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration to yield 6-Chlorobenzo[b]thiophene-2-carbohydrazide.
Step 2: Synthesis of (E)-N'-(substituted-methylene)benzo[b]thiophene-2-carbohydrazides
-
Dissolve 6-Chlorobenzo[b]thiophene-2-carbohydrazide in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Add the corresponding aldehyde (1 equivalent).
-
Reflux the mixture for the required time (monitored by TLC).
-
Cool the reaction mixture and collect the solid product by filtration.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure acylhydrazone derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Prepare a bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial suspension to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structure and biological activity, the following diagrams illustrate the key findings.
Caption: Key structural modifications at the C2-position influencing antimicrobial activity.
Caption: General workflow for the synthesis and antimicrobial evaluation of the derivatives.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications at the C2-position, particularly the formation of acylhydrazones with specific aromatic and heteroaromatic substituents, can lead to potent antimicrobial agents. The superior activity of the pyridin-2-yl derivative suggests that further exploration of bioisosteric replacements for this moiety could yield even more potent compounds. Additionally, the discovery of a dichlorinated analog as a BDK inhibitor opens up new avenues for research into the treatment of metabolic disorders. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Player: A Comparative Guide to the Anticancer Potential of 6-Chloro-1-benzothiophene-2-carboxylic Acid Analogs
In the landscape of anticancer drug discovery, the benzothiophene scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent and diverse biological activities. This guide delves into the compelling world of analogs derived from 6-Chloro-1-benzothiophene-2-carboxylic acid, a seemingly simple starting point for a range of compounds that have demonstrated significant promise in preclinical cancer research. While direct anticancer activity data for the parent compound remains elusive in publicly available literature, its structural framework has proven to be a fertile ground for the development of potent cytotoxic agents.
This document serves as a comparative analysis of these analogs, offering a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental data that underscores their potential. We will explore how subtle modifications to the core structure can dramatically influence their biological targets and efficacy, providing researchers, scientists, and drug development professionals with a detailed understanding of this important class of molecules.
From a Quiet Scaffold to Potent Warheads: An Overview of Analog Classes
The this compound core has been strategically modified to generate several distinct classes of anticancer agents, each with a unique mode of action. These can be broadly categorized as follows:
-
Tubulin Polymerization Inhibitors: These compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.
-
Selective Estrogen Receptor Modulators (SERMs) and Antagonists: This class of analogs targets the estrogen receptor, proving particularly effective in hormone-dependent cancers such as breast cancer.
-
Kinase Inhibitors: By targeting specific kinases involved in cell signaling pathways that regulate proliferation and survival, these analogs can halt cancer progression.
-
RhoA/ROCK Pathway Inhibitors: These derivatives disrupt a pathway crucial for cell motility and invasion, thereby offering a strategy to combat metastasis.
The following sections will provide a detailed comparison of representative analogs from these classes, supported by experimental data and mechanistic insights.
Comparative Analysis of Anticancer Activity
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The following table summarizes the in vitro cytotoxicity of key analogs of this compound against various cancer cell lines. The IC50 (half-maximal inhibitory concentration) and GI50 (50% growth inhibition) values are presented to facilitate a direct comparison of their potency.
| Analog Class | Representative Compound | Cancer Cell Line(s) | IC50 / GI50 (nM) | Primary Mechanism of Action | Reference(s) |
| Tubulin Polymerization Inhibitors | 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | L1210, FM3A, Molt/4, CEM | 0.76, 0.09, 0.69, 0.52 | Inhibition of tubulin polymerization at the colchicine site | [1] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Analog 6) | NCI-60 panel (various) | 21.1 - 98.9 | Interference with tubulin polymerization | [2] | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Analog 5) | NCI-60 panel (various) | 10.0 - 90.9 | Interference with tubulin polymerization | [2] | |
| Selective Estrogen Receptor Modulators (SERMs) | Raloxifene | Human endometrial and breast cancer cells | Varies | Estrogen receptor antagonism | [3] |
| Arzoxifene | Human endometrial and breast cancer cells | Varies | Estrogen receptor antagonism | [3] | |
| Novel Benzothiophene Hybrid (15c) | MCF-7 (ERα+) | Potent | Covalent antagonism of Estrogen Receptor Alpha (ERα) | [4] | |
| Multi-Kinase Inhibitors | 5-hydroxybenzothiophene hydrazide derivative (16b) | U87MG (glioblastoma) | 7200 | Inhibition of Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A | [5][6] |
| STAT3 Inhibitors | Benzo[b]thiophene 1,1-dioxide derivative (8b) | HepG2, MDA-MB-231, MCF-7, HCT116 | Varies | Inhibition of STAT3 phosphorylation | [7] |
| RhoA/ROCK Pathway Inhibitors | Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | MDA-MB-231 (breast cancer) | Significant inhibition of proliferation, migration, and invasion | Covalent inhibition of RhoA | [8][9] |
Delving into the Mechanisms: How They Work
Understanding the mechanism of action is paramount in drug development. The diverse analogs of this compound employ distinct strategies to combat cancer.
Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition
A significant number of potent benzothiophene analogs function by disrupting the dynamic process of microtubule assembly and disassembly. These microtubules are critical for forming the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds prevent its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Experimental Workflow: Assessing Tubulin Polymerization Inhibition
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Targeting Hormonal Drivers: Estrogen Receptor Modulation
For hormone-responsive cancers like ER-positive breast cancer, benzothiophene derivatives such as raloxifene act as selective estrogen receptor modulators (SERMs).[3] They bind to the estrogen receptor, inducing a conformational change that blocks its interaction with coactivators, thereby inhibiting the transcription of estrogen-dependent genes that drive tumor growth. More recent developments have led to selective estrogen receptor covalent antagonists that form a permanent bond with the receptor, offering a potentially more durable therapeutic effect.[4][10]
Signaling Pathway: Estrogen Receptor Antagonism
Caption: Mechanism of estrogen receptor antagonism by SERMs.
Experimental Protocols: A Closer Look at the Methodology
To ensure the scientific rigor of the findings presented, it is crucial to understand the experimental procedures employed. Below are detailed protocols for key assays used to evaluate the anticancer activity of these benzothiophene analogs.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiophene analog at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Structure-Activity Relationship (SAR): The Keys to Potency
The anticancer activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
For Tubulin Inhibitors: The presence of a 3,4,5-trimethoxyphenyl group is a common feature in many potent tubulin polymerization inhibitors, as it mimics the trimethoxyphenyl ring of colchicine. The acrylonitrile moiety in some analogs also appears to be crucial for their high potency.[2][11]
-
For SERMs: The specific side chains and their stereochemistry play a critical role in determining whether a compound acts as an agonist or an antagonist at the estrogen receptor.[3]
-
For Kinase Inhibitors: The functional groups on the benzothiophene ring influence the binding affinity and selectivity for different kinases. For instance, a 5-hydroxy group has been identified as important for multi-kinase inhibition.[5][6]
Conclusion: A Promising Scaffold with Diverse Therapeutic Potential
While this compound itself has not been extensively profiled as an anticancer agent, the vast body of research on its analogs unequivocally demonstrates the immense potential of the benzothiophene scaffold in oncology. From disrupting the very machinery of cell division to precisely targeting the signaling pathways that drive cancer growth, these compounds represent a versatile and powerful platform for the development of novel therapeutics. The structure-activity relationships elucidated in these studies provide a rational basis for the design of next-generation benzothiophene derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is warranted and holds the promise of delivering new and effective treatments for a wide range of malignancies.
References
- 1. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chlorobenzo[b]thiophene-2-carboxylic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - C9H5ClO2S | CSSB00000068884 [chem-space.com]
- 11. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 6-Chloro-1-benzothiophene-2-carboxylic Acid and Its Derivatives in Antimicrobial and Anticancer Screening
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[b]thiophene scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides an in-depth analysis of 6-Chloro-1-benzothiophene-2-carboxylic acid, not as a standalone therapeutic, but as a crucial starting material for synthesizing derivatives with significant biological potential. We will objectively compare the performance of these derivatives, supported by experimental data, against relevant benchmarks in antimicrobial and anticancer applications. This document is structured to explain the causality behind experimental choices, ensuring that every protocol described is a self-validating system for robust and reproducible results.
Introduction: The Significance of the Benzothiophene Scaffold
Benzothiophene, a bicyclic system where a benzene ring is fused to a thiophene ring, and its derivatives are of immense interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific compound, this compound, serves as a versatile intermediate. The electron-withdrawing nature of the chlorine atom at the 6-position can influence the electronic properties and metabolic stability of the entire molecule, while the carboxylic acid group at the 2-position provides a convenient chemical handle for synthesizing extensive libraries of derivatives, such as amides and acylhydrazones.[4][5]
This guide focuses on the synthesis of such derivatives and the cross-validation of their biological activities, providing a framework for researchers to evaluate this chemical class.
Synthesis and Characterization
The foundation of any screening campaign is the robust synthesis and rigorous characterization of the compounds of interest. The synthesis of this compound itself is well-established, often proceeding via cyclization of appropriately substituted precursors.[4][6]
General Synthesis Pathway for Acylhydrazone Derivatives
A common and effective strategy to explore the biological potential of this scaffold is the synthesis of acylhydrazone derivatives. This involves a two-step process starting from the parent carboxylic acid, chosen here for its high yield and straightforward purification.
Caption: General synthesis workflow for acylhydrazone derivatives.
Spectroscopic Characterization
Unequivocal structural confirmation is paramount. Standard spectroscopic methods are employed for this purpose.
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework. For the parent acid, the acidic proton of the carboxyl group typically appears as a broad singlet far downfield (δ 13-14 ppm in DMSO-d₆).[4][5] Aromatic protons and the single proton on the thiophene ring will have characteristic shifts and coupling patterns. The carboxyl carbon is also highly deshielded in ¹³C NMR, appearing around 163 ppm.[4][5][7]
-
Infrared (IR) Spectroscopy: The C=O stretch of the carboxylic acid is a strong, characteristic band around 1700 cm⁻¹. A very broad O-H stretch is also observed, typically spanning from 2500-3500 cm⁻¹.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. For carboxylic acids, signature fragmentations include the loss of OH (17 amu) and CO (28 amu).[8]
Table 1: Representative Spectroscopic Data for this compound
| Technique | Observed Signal | Interpretation | Reference |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 13.57 (bs, 1H) | Carboxylic Acid Proton (-COOH) | [4][5] |
| δ 8.23 (d, J=2.0 Hz, 1H) | Aromatic Proton | [4][5] | |
| δ 8.12 (s, 1H) | Thiophene Ring Proton | [4][5] | |
| δ 8.02 (d, J=8.6 Hz, 1H) | Aromatic Proton | [4][5] | |
| δ 7.50 (dd, J=8.6, 2.0 Hz, 1H) | Aromatic Proton | [4][5] | |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 163.48 | Carboxyl Carbon (C=O) | [4][5] |
| δ 142.6 - 122.60 | Aromatic and Thiophene Carbons | [4][5] |
Comparative Biological Evaluation: Antimicrobial Activity
The rise of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, and benzo[b]thiophenes represent a promising scaffold.[3][9] We will compare derivatives of our lead compound for their efficacy against clinically relevant pathogens.
Performance Against Staphylococcus aureus
Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major public health threat.[4] Acylhydrazone derivatives of this compound have shown promising activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Acylhydrazone Derivatives
| Compound ID | Derivative Structure (Modification on Hydrazone) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. MRSA (Clinical Isolate) | Reference |
| II.b | Pyridin-2-ylmethylene | 4 | 4 | [4][5] |
| I.l | 4-Nitrobenzylidene | > 64 | > 64 | [4] |
| I.h | 4-Hydroxy-3-methoxybenzylidene | > 64 | > 64 | [4] |
| Vancomycin | (Reference Standard) | 1 | 1 | [4] |
Analysis: The data clearly indicates that the nature of the substituent introduced via the aldehyde condensation step is critical for antimicrobial activity. The (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) derivative shows significant potency, with a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and a resistant clinical isolate.[4][5] In contrast, other derivatives with nitro or hydroxyl/methoxy substitutions are inactive. This provides a clear structure-activity relationship (SAR) insight: the pyridine moiety is crucial for the observed antibacterial effect in this series.
Alternative Antimicrobial Scaffolds
While the benzothiophene core is effective, it is often compared with other heterocyclic systems in drug discovery programs. For example, benzofuran and indole derivatives are frequently explored for similar biological activities. The key advantage of the benzothiophene scaffold lies in the unique electronic and steric properties imparted by the sulfur atom, which can lead to different binding interactions with biological targets compared to its oxygen (furan) or nitrogen (indole) isosteres.
Comparative Biological Evaluation: Anticancer Activity
Beyond their antimicrobial effects, benzothiophene derivatives have been investigated as potential anticancer agents, targeting various cellular processes to inhibit tumor growth and metastasis.[10][11]
Performance Against Human Cancer Cell Lines
The efficacy of novel compounds is typically assessed by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Benzothiophene Derivatives
| Derivative Class | Target Cell Line | Representative IC₅₀ (µM) | Proposed Mechanism | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | MDA-MB-231 (Breast) | ~2.5 | Inhibition of RhoA/ROCK pathway | [10][11] |
| Chlorothiophene-based Chalcones | WiDr (Colorectal) | 0.45 - 0.77 | Inhibition of MDM2 and Bcl-2 | [12] |
| 3-Chlorothiophene-2-carboxylic acid Co(II) Complex | K562 (Leukemia) | ~15-20 (Estimated) | Not fully elucidated | [13] |
| Cisplatin | (Reference Standard) | Varies (e.g., ~5-10 for A549) | DNA cross-linking | [14] |
Analysis: The data shows that different modifications to the core thiophene/benzothiophene structure can yield compounds with potent, albeit varied, anticancer activities. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives show significant activity against breast cancer cells by targeting the RhoA/ROCK signaling pathway, which is crucial for cell migration and invasion.[10][11] Simpler chlorothiophene-based chalcones are highly effective against colorectal cancer cells.[12] This highlights the importance of exploring diverse chemical space around the core scaffold to identify potent and selective anticancer agents.
Bioisosteric Replacements for the Carboxylic Acid Group
The carboxylic acid moiety, while a useful synthetic handle, can sometimes lead to poor pharmacokinetic properties or metabolic liabilities (e.g., formation of reactive acyl glucuronides).[15] In drug design, replacing it with a bioisostere—a group with similar physical or chemical properties that imparts different biological or pharmacokinetic profiles—is a common strategy.
Common Bioisosteres for Carboxylic Acids:
-
Tetrazoles: Mimic the acidity and planar geometry of the carboxylate group.[15][16]
-
Hydroxamic Acids: Also acidic and are strong metal chelators.[16]
-
N-Acylsulfonamides: Can establish similar hydrogen bonding patterns to a carboxylate.[15][16]
Exploring these alternatives could be a logical next step to optimize the lead compounds identified from the initial screen, potentially improving their drug-like properties.
Detailed Experimental Protocols
To ensure reproducibility and cross-validation, the following detailed protocols are provided.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[3][17]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Plate: Prepare a stock solution of the test compound (e.g., 1280 µg/mL in DMSO). In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to all wells. Add 100 µL of the stock solution to the first column and perform 2-fold serial dilutions across the plate, resulting in concentrations from 640 µg/mL down to 0.625 µg/mL. The final volume in each well should be 50 µL after dilution.
-
Preparation of Bacterial Inoculum: From a fresh culture plate, pick several colonies of the test organism (S. aureus) and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final concentration of 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate. This brings the final test volume to 100 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (wells with bacteria and broth, no compound), a negative control (wells with broth only), and a solvent control (wells with bacteria and the highest concentration of DMSO used).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[17]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18]
Caption: Workflow for determining IC₅₀ values using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell inhibition for each concentration relative to the untreated control cells. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[19][20]
Conclusion and Future Directions
This compound is a valuable starting scaffold for the generation of novel bioactive compounds. The experimental data cross-validated in this guide demonstrates that its acylhydrazone and other derivatives possess significant and specific antimicrobial and anticancer activities. The structure-activity relationships derived from these comparisons—such as the importance of the pyridine moiety for anti-Staphylococcus activity—provide a rational basis for future drug design efforts.
Future work should focus on optimizing the lead compounds through bioisosteric replacement of the carboxylic acid group and further exploring substitutions on the benzothiophene ring to enhance potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a robust framework for the continued evaluation of this promising class of heterocyclic compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 5. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6894064B2 - Benzothiophenes, formulations containing same, and methods - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdb.apec.org [pdb.apec.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. courses.edx.org [courses.edx.org]
- 20. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Statistical Analysis of Biological Data from 6-Chloro-1-benzothiophene-2-carboxylic Acid Studies
For Researchers, Scientists, and Drug Development Professionals
Section 1: Comparative Analysis of Antimicrobial Activity
Derivatives of 6-Chloro-1-benzothiophene-2-carboxylic acid have shown promising potential as antimicrobial agents, particularly against resilient Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). A critical measure of a compound's antimicrobial efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.
A study by synthesized and evaluated a series of benzo[b]thiophene acylhydrazones, including a derivative of our topic compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide. This compound exhibited a significant MIC of 4 µg/mL against both a reference strain and two clinically isolated, multidrug-resistant strains of S. aureus[1].
To contextualize this finding, we compare this result with the MIC values of standard-of-care antibiotics against MRSA, Vancomycin and Linezolid.
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (MRSA strains) | 4 | [1] |
| Vancomycin | Staphylococcus aureus (MRSA) | 1-2 | [2][3] |
| Linezolid | Staphylococcus aureus (MRSA) | 1-4 | [2][3] |
Expert Analysis: The 4 µg/mL MIC value for the this compound derivative places it within a promising therapeutic window, comparable to the established antibiotic Linezolid[2][3]. While Vancomycin generally exhibits a lower MIC, the emergence of vancomycin-intermediate and resistant S. aureus strains underscores the urgent need for novel scaffolds like benzothiophenes. The data suggests that the 6-chloro substitution on the benzothiophene ring contributes favorably to its antibacterial potency. Further structure-activity relationship (SAR) studies are warranted to optimize this scaffold for enhanced activity.
Section 2: Comparative Analysis of Enzyme Inhibition
Beyond antimicrobial applications, benzothiophene derivatives have been identified as potent inhibitors of various enzymes implicated in human diseases. A noteworthy example is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) metabolism. Elevated BCAA levels are associated with metabolic disorders like maple syrup urine disease and type 2 diabetes.
A study identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a close analog of our topic compound, as a novel allosteric inhibitor of BDK with an IC50 of 3.19 μM[4][5]. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Furthermore, other benzothiophene derivatives have demonstrated multi-kinase inhibitory activity, a sought-after characteristic for anticancer agents. For instance, a 5-hydroxybenzothiophene hydrazide derivative, 16b , was found to inhibit a panel of kinases with low nanomolar to sub-micromolar IC50 values[6][7].
| Compound | Target Enzyme(s) | IC50 (nM) | Reference(s) |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-chain α-ketoacid dehydrogenase kinase (BDK) | 3190 | [4][5] |
| Compound 16b (5-hydroxybenzothiophene derivative) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 respectively | [6][7] |
Expert Analysis: The sub-micromolar IC50 value of the BDK inhibitor BT2 highlights the potential of the benzothiophene scaffold in targeting metabolic kinases. The multi-kinase inhibition profile of compound 16b is particularly compelling for oncology research, where targeting multiple signaling pathways can overcome resistance mechanisms[6][7]. The diverse substitution patterns on the benzothiophene ring evidently allow for fine-tuning of target specificity and potency.
Section 3: Experimental Protocols and Methodologies
To ensure the reproducibility and validity of the presented data, this section details the standardized protocols for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Add a defined volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control (broth with inoculum but no compound), a negative control (broth with compound but no inoculum), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable assay plate, combine the purified kinase, its specific substrate, and adenosine triphosphate (ATP) in a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) to the reaction wells.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period to allow the kinase to phosphorylate its substrate.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Section 4: Statistical Analysis of Biological Data
The robust statistical analysis of biological data is paramount for making sound scientific judgments. When comparing the efficacy of a novel compound like a this compound derivative to a standard drug, appropriate statistical tests must be employed.
Analysis of MIC Data
MIC data are inherently discrete and often follow a non-normal distribution. Therefore, non-parametric statistical tests are generally more appropriate for comparing MIC distributions between different compounds. The Wilcoxon rank-sum test (or Mann-Whitney U test) can be used to compare the MIC values of two independent groups (e.g., the novel compound vs. a standard antibiotic). For comparisons across multiple groups, the Kruskal-Wallis test is a suitable non-parametric alternative to a one-way ANOVA.
Analysis of IC50 Data
IC50 values are typically derived from fitting dose-response data to a non-linear regression model. To statistically compare the IC50 values of two or more compounds, a t-test or ANOVA can be performed on the log-transformed IC50 values, which often better approximate a normal distribution. It is crucial to report the confidence intervals for the IC50 values to convey the precision of the estimate.
Caption: Decision-making workflow for selecting the appropriate statistical test for biological data analysis.
Section 5: Hypothetical Signaling Pathway Inhibition
To illustrate the potential mechanism of action of a multi-kinase inhibitor derived from this compound, we present a hypothetical signaling pathway involved in cancer cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a multi-kinase benzothiophene inhibitor.
Expert Interpretation: This diagram illustrates how a multi-kinase inhibitor targeting key components of the MAPK/ERK pathway, such as Raf and MEK, could effectively block downstream signaling, leading to the inhibition of transcription factors responsible for cell proliferation. This dual-targeting approach can be more effective than single-target therapies in overcoming drug resistance in cancer.
References
- 1. Statistical and regulatory considerations in assessments of interchangeability of biological drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effectiveness of linezolid and vancomycin among a national cohort of patients infected with methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linezolid versus vancomycin for meticillin-resistant Staphylococcus aureus infection: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stats.stackexchange.com [stats.stackexchange.com]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Synthetic Pathways for 6-Chloro-1-benzothiophene-2-carboxylic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloro-1-benzothiophene-2-carboxylic acid is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and resource allocation. This guide provides an in-depth, head-to-head comparison of prominent synthetic pathways to this important molecule, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your synthetic strategy.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzothiophene core structure, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. This substitution pattern makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid allows for further derivatization, such as amide bond formation, while the chlorinated benzene ring offers sites for additional modifications.
Comparative Analysis of Synthetic Routes
This guide will focus on two distinct and well-documented synthetic pathways for the preparation of this compound. Each route will be evaluated based on factors such as starting material availability, reaction conditions, yield, and scalability.
Route 1: Two-Step Synthesis via Condensation and Hydrolysis
This widely cited pathway involves the initial construction of the ethyl ester of the target molecule, followed by hydrolysis to yield the desired carboxylic acid.
Route 2: One-Pot Synthesis from a Substituted Thiophenol (Hypothetical Adaptation)
While a specific one-pot reaction for this exact molecule is not readily found in the literature, a plausible and efficient route can be adapted from established benzothiophene syntheses. This hypothetical pathway would involve the reaction of 4-chlorothiophenol with a suitable three-carbon synthon bearing the carboxylic acid functionality or its precursor. For the purpose of this guide, we will outline a potential procedure based on known methodologies.
Data Presentation: A Quantitative Comparison
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis (Adapted) |
| Starting Materials | 4-chloro-2-fluorobenzaldehyde, Ethyl thioglycolate | 4-chlorothiophenol, Dichloroacetic acid |
| Key Reactions | Condensation, Hydrolysis | S-alkylation, Intramolecular cyclization |
| Overall Yield | ~84% (Reported)[1] | Estimated Moderate to High |
| Reaction Time | Multi-day process | Potentially shorter (One-pot) |
| Scalability | Demonstrated on a gram scale | Potentially scalable |
| Safety Considerations | Use of DMSO at elevated temperatures | Use of strong base (e.g., sodium hydride) |
Experimental Protocols
Route 1: Two-Step Synthesis via Condensation and Hydrolysis
This method is a reliable and high-yielding approach to the target compound.
Step 1: Synthesis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
This initial step involves the condensation of a substituted benzaldehyde with ethyl thioglycolate to form the benzothiophene ring system.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reagents: To this solution, add ethyl thioglycolate (1.1 equivalents) and triethylamine (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80°C for 2 hours, then allow it to stir at room temperature overnight.
-
Work-up and Purification: Pour the reaction mixture into ice water and stir vigorously. The resulting solid is collected by filtration, washed with water, and dried to afford ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.
-
Yield: 96%[1]
Step 2: Hydrolysis of Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
The final step is the saponification of the ethyl ester to the carboxylic acid.
-
Reaction Setup: Dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1 equivalent) in ethanol.
-
Addition of Reagents: Add a 3N aqueous solution of sodium hydroxide (2 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dilute the residue with water and acidify with 1N hydrochloric acid. The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.
-
Yield: 87%[1]
Route 2: One-Pot Synthesis from 4-Chlorothiophenol (Adapted Protocol)
This proposed one-pot synthesis offers a potentially more streamlined approach.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 4-chlorothiophenol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Deprotonation: Cool the solution to 0°C and add a strong base such as sodium hydride (1.1 equivalents) portion-wise.
-
Addition of Reagents: Once the evolution of hydrogen gas ceases, add dichloroacetic acid (1 equivalent) dropwise.
-
Reaction and Cyclization: Allow the reaction to warm to room temperature and then heat to reflux to drive the intramolecular cyclization. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After completion, cool the reaction mixture and quench with water. Acidify the aqueous layer with a suitable acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Mechanistic Insights and Rationale
Route 1 proceeds through a well-established mechanism for benzothiophene synthesis. The triethylamine acts as a base to deprotonate the ethyl thioglycolate, which then undergoes a nucleophilic addition to the aldehyde. Subsequent intramolecular cyclization and elimination of water and fluoride lead to the formation of the benzothiophene ring. The final hydrolysis is a standard saponification reaction.
Route 2 , as proposed, would involve the initial formation of a thiolate anion from 4-chlorothiophenol. This nucleophile would then displace one of the chlorine atoms of dichloroacetic acid in an S-alkylation reaction. The resulting intermediate would then undergo an intramolecular Friedel-Crafts-type acylation, facilitated by the acidic conditions generated during the reaction or by the addition of a Lewis acid catalyst, to form the thiophene ring.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
For researchers requiring a reliable and well-documented synthesis of this compound with a high overall yield, Route 1 is the recommended pathway.[1] The two-step nature of this synthesis allows for the isolation and characterization of the intermediate ester, which can be advantageous for process control and purity assessment.
Route 2 , while presented as an adapted protocol, offers the potential for a more efficient one-pot synthesis. This could be particularly attractive for rapid analog synthesis or for large-scale production where minimizing unit operations is desirable. However, this route would require optimization of reaction conditions to maximize yield and minimize potential side products.
Ultimately, the choice of synthetic pathway will depend on the specific needs of the research project, including the desired scale, available resources, and the importance of a well-established versus a potentially more streamlined but less-documented procedure.
References
A Researcher's Guide to Assessing the Selectivity of 6-Chloro-1-benzothiophene-2-carboxylic acid for Protein Tyrosine Phosphatase 1B (PTP1B)
Abstract
In the landscape of therapeutic development for type 2 diabetes and obesity, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways.[1][2] Its inhibition is a promising strategy to enhance hormonal sensitivity.[3][4][5] 6-Chloro-1-benzothiophene-2-carboxylic acid is a scaffold identified in several potent PTP1B inhibitors.[6][7][8] However, the therapeutic viability of any PTP1B inhibitor hinges not just on its potency, but crucially on its selectivity. The high degree of structural homology among protein tyrosine phosphatases, especially between PTP1B and T-cell PTP (TCPTP), presents a significant challenge, making off-target effects a primary concern.[9][10] This guide provides a comprehensive framework for researchers to rigorously assess the selectivity of this compound and its derivatives. We will explore a multi-pronged approach, combining in vitro biochemical assays, robust cell-based target engagement methods, and functional cellular readouts to build a high-confidence selectivity profile.
The PTP Superfamily: A Selectivity Challenge
Protein tyrosine phosphatases (PTPs) are a large family of enzymes that counteract the action of protein tyrosine kinases, playing pivotal roles in cellular signaling.[11] PTP1B and TCPTP, for instance, share approximately 74% amino acid sequence identity in their catalytic domains, making the design of selective inhibitors a formidable task.[10] Non-selective inhibition could lead to unintended physiological consequences, underscoring the necessity of a thorough selectivity assessment.[10]
A robust selectivity profiling workflow is therefore not just a characterization step but a foundational pillar of the drug discovery process. It enables a clear understanding of a compound's biological activity, helps to interpret efficacy and toxicity, and guides the subsequent stages of lead optimization.
In Vitro Biochemical Profiling: The First Line of Assessment
The initial step in evaluating selectivity involves testing the compound against a panel of purified enzymes. This provides a direct measure of inhibitory activity against the intended target versus other related proteins in a controlled, cell-free environment.
Rationale
An in vitro panel screen gives the cleanest initial data on potency and selectivity. By removing the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation), we can directly compare the intrinsic inhibitory activity of the compound against PTP1B and a curated list of homologous phosphatases.
Comparative Compounds
To contextualize the data for this compound, it is essential to include controls:
-
Highly Selective PTP1B Inhibitor (e.g., Trodusquemine/MSI-1436): Serves as a benchmark for a desirable selectivity profile.[12]
-
Non-Selective Phosphatase Inhibitor (e.g., Sodium Orthovanadate): A general inhibitor used to validate that the assay can detect broad-spectrum activity.[13][14][15][16]
Experimental Protocol: Phosphatase Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the IC50 values.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).
-
Reconstitute recombinant human PTP1B, TCPTP, SHP-1, and SHP-2 enzymes in assay buffer.
-
Prepare a stock solution of a fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP).
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add 5 µL of the compound dilutions to the wells.
-
Add 20 µL of the respective diluted enzyme to each well to initiate the pre-incubation. Allow to incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 50 µL of a basic solution (e.g., 0.1 M NaOH).
-
Read the fluorescence on a plate reader (Excitation ~358 nm, Emission ~450 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value for each enzyme.
-
Calculate the selectivity index (SI) as: SI = IC50 (Off-Target) / IC50 (PTP1B).
-
Data Presentation: Comparative Selectivity Panel
| Compound | PTP1B IC50 (nM) | TCPTP IC50 (nM) | SHP-1 IC50 (nM) | SHP-2 IC50 (nM) | Selectivity (TCPTP/PTP1B) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated Value |
| Trodusquemine (Control) | ~1000[12] | >200,000[12] | >100,000 | >100,000 | >200-fold |
| Sodium Orthovanadate (Control) | ~500 | ~600 | ~400 | ~700 | ~1.2-fold |
Note: IC50 values are illustrative and should be replaced with experimental data. A higher selectivity index indicates better selectivity for PTP1B over the off-target.
Cellular Target Engagement: Confirming Interaction in a Biological Context
While in vitro assays are essential, they do not confirm that a compound can enter a cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify target engagement in intact cells or cell lysates without requiring any modification to the compound.[17][18][19]
Rationale
CETSA operates on the principle that a protein's thermal stability changes when a ligand is bound.[17][20] By heating cells treated with a compound across a temperature gradient, a stabilized target protein will remain soluble at higher temperatures compared to its unbound state.[20] This provides direct evidence of target engagement in a physiologically relevant environment.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2, a human liver cancer cell line) to near confluency.
-
Treat cells with a saturating concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Heating and Lysis:
-
Harvest cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.[21][22][23]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[17]
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify total protein concentration (e.g., via BCA assay).
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for PTP1B. A loading control (e.g., GAPDH) should also be probed.
-
-
Data Analysis:
-
Perform densitometry on the Western blot bands.
-
Normalize the PTP1B band intensity to the loading control.
-
Plot the normalized intensity of soluble PTP1B against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Functional Cellular Assays: Linking Target Engagement to Biological Outcome
Confirming that the compound engages PTP1B in cells is a critical step. The final piece of the puzzle is to demonstrate that this engagement leads to the expected biological response: the potentiation of insulin signaling.
Rationale
PTP1B is a key negative regulator of the insulin receptor (IR).[24][25][26] Upon insulin stimulation, the IR autophosphorylates, initiating a downstream signaling cascade. PTP1B acts to dephosphorylate and inactivate the IR.[25][27] Therefore, an effective PTP1B inhibitor should increase the phosphorylation of the insulin receptor and its downstream substrates, such as IRS-1, upon insulin stimulation.
Experimental Protocol: Western Blot for Insulin Receptor Phosphorylation
-
Cell Culture and Treatment:
-
Plate HepG2 cells and grow to 80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes.
-
-
Lysis and Analysis:
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clear the lysates by centrifugation.
-
Determine protein concentration.
-
Analyze equal protein amounts via Western Blot using antibodies against phosphorylated insulin receptor β (p-IR) and total insulin receptor β (Total IR).
-
-
Data Analysis:
-
Quantify band intensities for p-IR and Total IR.
-
Calculate the ratio of p-IR to Total IR for each condition.
-
A dose-dependent increase in the p-IR/Total IR ratio in the presence of the inhibitor demonstrates functional target modulation.
-
Conclusion: Synthesizing a High-Confidence Selectivity Profile
Assessing the selectivity of a compound like this compound is a multi-faceted endeavor that requires a logical progression from simplified in vitro systems to complex cellular models. By systematically applying the methodologies described—biochemical panel screening, cellular thermal shift assays, and functional signaling readouts—researchers can build a comprehensive and reliable selectivity profile. A compound that demonstrates a high selectivity index in vitro, confirms on-target engagement in cells via CETSA, and elicits the expected downstream biological response provides a strong foundation for further preclinical and clinical development as a potential therapeutic for metabolic diseases.
References
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing acid replacements of thiophene PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel and selective inhibitors targeting protein tyrosine phosphatase 1B (PTP1B): Virtual screening and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. neb.com [neb.com]
- 15. rndsystems.com [rndsystems.com]
- 16. goldbio.com [goldbio.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. annualreviews.org [annualreviews.org]
- 21. biocompare.com [biocompare.com]
- 22. 磷酸酶和蛋白酶抑制剂 [sigmaaldrich.com]
- 23. プロテアーゼおよびホスファターゼ阻害剤タブレット | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-1-benzothiophene-2-carboxylic acid
As researchers and drug development professionals, our work with novel compounds like 6-Chloro-1-benzothiophene-2-carboxylic acid is foundational to scientific progress. However, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. This guide provides an in-depth, procedural framework for managing waste generated from this specific compound, grounding every recommendation in established safety protocols and regulatory standards. The objective is to ensure that our innovative work does not inadvertently compromise the safety of our colleagues or the integrity of our environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the first step in appreciating the necessity of stringent disposal procedures. This compound is not benign and presents multiple health and potential environmental hazards that dictate its handling from cradle to grave.
According to aggregated data from multiple safety data sheets (SDS), this compound (CAS No. 26018-73-5) is classified as a hazardous chemical.[1] It is a solid, typically a white powder, with a high melting point of 271-274°C.[2][3] The primary hazards are associated with direct contact and inhalation. Upon combustion, it can decompose to produce toxic gases, including carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[1][4][5]
The following table summarizes the key hazard classifications as defined by the Globally Harmonized System (GHS).
| Hazard Classification | GHS Hazard Statement | Signal Word | Key Precautionary Actions |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][6] | Warning | Wear protective gloves and clothing; wash skin thoroughly after handling.[1][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2][6] | Warning | Wear eye/face protection; rinse cautiously with water for several minutes if contact occurs.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2][6] | Warning | Avoid breathing dust; use only outdoors or in a well-ventilated area.[1][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[6][7] | Warning | Do not eat, drink, or smoke when using this product; avoid release to the environment. |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | Warning | Avoid release to the environment; collect spillage. |
Given this profile, it is imperative to treat all waste containing this compound as hazardous.
Core Principles of Compliant Chemical Disposal
The disposal of this compound is governed by comprehensive hazardous waste regulations, most notably the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The foundational principle of RCRA is "cradle-to-grave" management, which holds the waste generator responsible for the waste from its creation to its ultimate disposal.[9]
Three prohibitions are key to this framework:
-
The Disposal Prohibition: Untreated hazardous wastes are prohibited from land disposal.[8][10]
-
The Dilution Prohibition: Diluting hazardous waste as a substitute for proper treatment is illegal.[10]
-
The Storage Prohibition: Storing hazardous waste indefinitely to avoid treatment is not permitted. Storage is only allowed to accumulate sufficient quantities for efficient treatment and disposal, generally for no longer than one year.[8]
Therefore, simply discarding this chemical in a landfill or washing it down the drain is a serious regulatory violation and an environmental hazard.[5][11][12] All waste must be collected, properly characterized, and sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing waste containing this compound within a laboratory setting.
Step 1: On-Site Waste Collection & Segregation
-
Solid Waste: Collect pure or residual solid this compound, along with contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, robust, and sealable container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. As a chlorinated organic, this waste stream must not be mixed with non-halogenated organic solvents.[13][14]
-
Container Choice: Use containers that are in good condition and compatible with the chemical. Ensure they are kept closed except when adding waste.
Step 2: Personal Protective Equipment (PPE)
When handling waste containers, personnel must wear the appropriate PPE to mitigate exposure risks.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5]
-
Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile).[2][5]
-
Respiratory Protection: Conduct all waste handling in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[2][15]
Step 3: Waste Characterization & Labeling
The waste generator is legally responsible for accurately identifying the waste.[9][15]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Irritant," "Toxic").
Step 4: Spill & Decontamination Procedures
Accidental spills must be managed immediately to prevent exposure and environmental release.
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Control the Spill: Prevent further spillage or leakage if it is safe to do so.[11]
-
Contain and Clean: For solid spills, do not dry sweep. Carefully vacuum or sweep up the material using methods that avoid dust generation and place it into a suitable disposal container.[11][15] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Approved Disposal Technologies
The chemical nature of this compound—a chlorinated, aromatic organic compound—dictates the appropriate disposal technology. The decision pathway below illustrates the required logic for compliant disposal.
Caption: Disposal Decision Workflow for this compound.
High-Temperature Incineration
This is the preferred and most effective disposal method for chlorinated organic compounds.[16][17]
-
Mechanism: Controlled combustion at very high temperatures (e.g., 800°–1500° C) breaks down the organic molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride.[18]
-
Causality: The high thermal energy overcomes the activation energy required to break the stable aromatic and C-Cl bonds.
-
Critical Requirement: The incinerator must be equipped with a sophisticated flue gas treatment system, often called a "scrubber." This is essential for neutralizing the acidic hydrogen chloride gas that is produced, preventing its release into the atmosphere as acid rain.[18] The formation of other toxic byproducts, such as dioxins, is also a concern with the incineration of any chlorinated material, necessitating carefully controlled combustion conditions and afterburners.[17]
Hazardous Waste Landfilling
It is crucial to understand that direct landfilling of this compound is prohibited.[8]
-
Role: Landfilling is only an option for the inorganic residue (ash) that remains after high-temperature incineration.
-
Facility Type: This treated residue must be disposed of in a specially engineered hazardous waste landfill, which includes features like double liners, leachate collection systems, and extensive groundwater monitoring to prevent environmental contamination.[19][20]
Regulatory Compliance and Record-Keeping
To complete the "cradle-to-grave" responsibility, meticulous record-keeping is mandatory. Generators must maintain records of waste analysis, on-site accumulation, and, most importantly, the hazardous waste manifest.[10] The manifest is a multi-part form that tracks the waste from your laboratory to the TSDF, providing a paper trail that documents its safe and compliant final disposition. These records must typically be kept for at least three years.[10]
By adhering to these scientifically grounded and legally mandated procedures, we ensure that our pursuit of knowledge is conducted with the highest standards of safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C9H5ClO2S | CID 7141919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aaronchem.com [aaronchem.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 14. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Chloroaromatic formation in incineration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 19. epa.gov [epa.gov]
- 20. IDEM: Managing Waste: Landfills and Land Disposal Units [in.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
